molecular formula C5H9NO2 B8056846 (S)-4-(Hydroxymethyl)pyrrolidin-2-one

(S)-4-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B8056846
M. Wt: 115.13 g/mol
InChI Key: KTOFYLXSANIPND-BYPYZUCNSA-N
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Description

(S)-4-(Hydroxymethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOFYLXSANIPND-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and properties of (S)-4-(Hydroxymethyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structure, properties, and synthesis of (S)-4-(Hydroxymethyl)-2-pyrrolidinone , a critical chiral building block in medicinal chemistry.

Structure, Properties, and Synthetic Applications in Drug Discovery

Executive Summary

(S)-4-(Hydroxymethyl)-2-pyrrolidinone (CAS: 64320-89-4 for generic/racemic; stereospecific variants often custom-synthesized) is a functionalized chiral pyrrolidine derivative. It serves as a versatile chiral synthon in the synthesis of pharmaceutical intermediates, particularly for pyrrolidine-based anticonvulsants (e.g., racetam derivatives), neuromodulators , and anti-infectives .

Unlike its 5-substituted regioisomer (Pyroglutaminol), the 4-substituted variant offers unique geometric vectors for side-chain attachment, essential for structure-activity relationship (SAR) optimization in binding pockets requiring specific steric bulk at the


-position of the lactam ring.

Structural Characterization & Stereochemistry

Chemical Identity[1][2]
  • IUPAC Name: (4S)-4-(Hydroxymethyl)pyrrolidin-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 115.13 g/mol

  • Chiral Center: C4 (The carbon bearing the hydroxymethyl group).

  • Core Scaffold:

    
    -Lactam (Pyrrolidin-2-one).
    
Stereochemical Conformation

The molecule possesses a single stereogenic center at position 4. The (S)-configuration is defined by the spatial arrangement of the hydroxymethyl group relative to the lactam plane.

  • Pucker: The pyrrolidinone ring typically adopts an envelope conformation to minimize torsional strain, with C4 often being the flap atom.

  • H-Bonding: The primary hydroxyl group (-CH

    
    OH) acts as both a hydrogen bond donor and acceptor, while the lactam amide (-NH-C=O) provides a rigid donor-acceptor motif, facilitating high water solubility and specific protein-ligand interactions.
    

Physicochemical Profile

The following data summarizes the key physical properties. Note that melting points may vary based on enantiomeric purity.

PropertyValueNotes
Physical State Solid (Crystalline powder)Hygroscopic
Melting Point 121 – 124 °CValues for racemic; enantiomers often similar or sharper.
Boiling Point ~346 °CPredicted at 760 mmHg
Density 1.153 g/cm³Predicted
Solubility Soluble in Water, Methanol, DMSOSparingly soluble in non-polar solvents (Hexane).
pKa (OH) ~14.5Alcohol proton
pKa (NH) ~17Lactam proton (requires strong base to deprotonate)
LogP -1.4Highly hydrophilic

Synthetic Routes & Production

The synthesis of (S)-4-(Hydroxymethyl)-2-pyrrolidinone is challenging due to the need to establish the chiral center at C4, which is remote from the nitrogen atom (unlike C5 in pyroglutamic acid). The most robust industrial route utilizes Itaconic Acid as a starting material, followed by resolution or asymmetric hydrogenation.

Primary Synthetic Pathway (From Itaconic Acid)

This route involves the formation of 4-carboxy-2-pyrrolidinone followed by selective reduction.

  • Cyclization: Itaconic acid reacts with ammonia (or benzylamine for easier handling) to form 4-carboxy-2-pyrrolidinone .

  • Resolution: The racemic acid is resolved using a chiral amine (e.g., (S)-

    
    -methylbenzylamine) or via enzymatic ester hydrolysis.
    
  • Reduction: The resolved (S)-carboxylic acid is reduced to the alcohol using Borane-Dimethyl Sulfide (BH

    
    -DMS) or Lithium Borohydride (LiBH
    
    
    
    ).
Pathway Visualization (DOT Diagram)

SynthesisPath Itaconic Itaconic Acid (Achiral Precursor) RacemicAcid rac-4-Carboxy-2-pyrrolidinone Itaconic->RacemicAcid Thermal Cyclization (130°C, -H2O) Ammonia Ammonia / Amine Ammonia->RacemicAcid Resolution Chiral Resolution (via (S)-PEA Salt) RacemicAcid->Resolution SAcid (S)-4-Carboxy-2-pyrrolidinone Resolution->SAcid Crystallization & Acidification Reduction Selective Reduction (BH3-DMS / THF) SAcid->Reduction Product (S)-4-(Hydroxymethyl)-2-pyrrolidinone (Target) Reduction->Product Reduction of -COOH

Caption: Step-wise synthesis from Itaconic acid involving cyclization, chiral resolution, and selective reduction.

Reactivity & Functionalization[2]

The molecule contains two distinct reactive handles: the primary alcohol and the lactam nitrogen .

Primary Alcohol (-CH OH)
  • Oxidation: Can be oxidized to the aldehyde (Swern oxidation) or carboxylic acid (Jones oxidation) to regenerate the acid scaffold.

  • Activation: Converted to a leaving group (Mesylate/Tosylate) for nucleophilic substitution, allowing the introduction of alkyl, amino, or thiol groups at the C4-methyl position.

  • Protection: Easily protected as a Silyl ether (TBDMS) or Benzyl ether.

Lactam Nitrogen (-NH-)
  • N-Alkylation: Deprotonation with NaH followed by reaction with alkyl halides allows functionalization of the ring nitrogen (e.g., for N-substituted racetams).

  • Ring Opening: Hydrolysis under strong acidic/basic conditions opens the lactam to form 4-amino-3-(hydroxymethyl)butanoic acid derivatives (GABA analogues).

Experimental Protocol: Selective Reduction

Objective: Synthesis of (S)-4-(Hydroxymethyl)-2-pyrrolidinone from (S)-4-carboxy-2-pyrrolidinone. Prerequisite: Access to (S)-4-carboxy-2-pyrrolidinone (obtained via resolution of the racemic acid derived from itaconic acid).

Materials
  • (S)-4-Carboxy-2-pyrrolidinone (1.0 eq)

  • Borane-Dimethyl Sulfide complex (BH

    
    -DMS) (2.0 M in THF, 1.2 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Add (S)-4-Carboxy-2-pyrrolidinone (10 mmol) and anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dropwise add BH

    
    -DMS (6 mL, 12 mmol) over 20 minutes via a syringe. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of acid).[1]

  • Quenching: Cool to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes until bubbling ceases.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Workup: Redissolve the residue in MeOH and reflux for 1 hour (to break down boron complexes). Concentrate again. Repeat this MeOH co-evaporation 3 times.

  • Purification: Purify the crude oil by flash column chromatography (DCM:MeOH 9:1) to yield (S)-4-(Hydroxymethyl)-2-pyrrolidinone as a white solid.

Pharmaceutical Applications

Anticonvulsant Development

This scaffold is a structural homolog of the Racetam family. Specifically, modification at the 4-position is key for second-generation SV2A ligands (synaptic vesicle protein 2A inhibitors).

  • Mechanism: The 4-substitution locks the pyrrolidone ring in a conformation that enhances binding affinity to SV2A compared to unsubstituted Piracetam.

Chiral Auxiliary

The (S)-hydroxymethyl group can serve as a directing group in asymmetric alkylations at the C3 position of the pyrrolidone ring, allowing for the construction of highly substituted lactams.

Decision Logic for Analog Design (DOT Diagram)

DrugDesign Start (S)-4-(Hydroxymethyl)-2-pyrrolidinone Path1 1. Activate OH (MsCl) 2. Nucleophilic Subst. (Propyl/Alkyl) Start->Path1 Retain Lactam Path2 1. Ring Opening (Hydrolysis) 2. Amine Protection Start->Path2 Open Lactam Target1 Target: SV2A Ligands (Epilepsy) Target2 Target: GABA Analogues (Neuropathic Pain) Path1->Target1 Lipophilic 4-Alkyl Racetams Path2->Target2 Substituted GABA

Caption: Strategic divergence in using the scaffold for intact lactam drugs vs. linear amino acids.

References

  • ChemicalBook. (2025). 4-(Hydroxymethyl)-2-pyrrolidinone Properties and CAS 64320-89-4. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Hydroxypyrrolidin-2-one (Structural Analog). Retrieved from

  • Louven, Y., Schute, K., & Palkovits, R. (2018).[3] Ruthenium Catalyzed Reductive Transformation of Itaconic Acid and Ammonia Into 3- and 4-Methyl-pyrrolidone. ResearchGate. Retrieved from

  • AChemBlock. (2026). Product Specification: 4-(Hydroxymethyl)-2-pyrrolidinone. Retrieved from

  • Sigma-Aldrich. (2025). Product Search: Pyrrolidinone Derivatives. Retrieved from

Sources

Strategic Sourcing and Technical Application of 4-Hydroxymethyl-2-pyrrolidinone: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug development professionals, moving beyond a simple vendor list to provide an in-depth analysis of the sourcing, quality control, and synthetic utility of 4-Hydroxymethyl-2-pyrrolidinone .

Executive Summary

4-Hydroxymethyl-2-pyrrolidinone (4-HMP) represents a "privileged scaffold" in medicinal chemistry—a core structure capable of serving as a divergent intermediate for a wide array of pharmacologically active compounds. Its utility lies in the C4-chiral center , a critical stereogenic motif found in next-generation anti-epileptic drugs (e.g., Brivaracetam) and novel pyrrolidine-based alkaloids.

This guide provides a technical roadmap for sourcing this building block, validating its stereochemical integrity, and utilizing it in high-value synthesis.

Part 1: Chemical Profile & Stereochemical Criticality

The value of 4-HMP lies in its enantiomeric purity.[1] Unlike the C5-substituted pyrrolidinones derived from natural Pyroglutamic acid, the C4-substituted variants typically require asymmetric synthesis from achiral precursors like Itaconic acid.

Chemical Identity
FeatureData
IUPAC Name 4-(Hydroxymethyl)pyrrolidin-2-one
Common Name 4-HMP, 4-Methylol-2-pyrrolidone
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
CAS (Racemic) 64320-89-4
CAS ((R)-Isomer) 1165450-70-3
CAS ((S)-Isomer) Less common in catalogs; often custom synthesized
Chiral Center C4 (Beta-position relative to carbonyl)
The Stereochemical Challenge

In drug development, the specific enantiomer dictates biological activity. For instance, the (4R)- configuration is often the requisite precursor for specific racetam analogues. Sourcing "racemic" material and attempting late-stage resolution is economically inefficient. Therefore, sourcing high-ee% (>98% ee) starting material is a critical synthesis strategy.

Part 2: Synthetic Routes & Manufacturing Logic

Understanding how your supplier manufactures 4-HMP allows you to predict likely impurities (e.g., residual heavy metals, unreacted esters).

The Industrial Route (Itaconic Acid Pathway)

The most scalable route involves the asymmetric hydrogenation of Itaconic acid derivatives. This is the preferred method for Tier 1 suppliers due to its atom economy and scalability.

Mechanism:

  • Esterification: Itaconic acid is converted to Dimethyl Itaconate.

  • Asymmetric Hydrogenation: Use of a chiral catalyst (e.g., Ru-BINAP) establishes the chiral center at C2 of the succinate backbone.

  • Cyclization: Reaction with ammonia or a primary amine closes the lactam ring.

  • Reduction: Selective reduction of the remaining ester group to the alcohol (Hydroxymethyl).

The Academic/Lab Route (Aspartic/Malic Acid Pathway)

Often used for small-scale custom synthesis. It starts from the "Chiral Pool" (L-Aspartic acid or Malic acid).

  • Pros: High optical purity is guaranteed by the starting material.

  • Cons: Lengthy protection/deprotection steps make it expensive for kilogram-scale supply.

Visualization: Synthesis Workflow

The following diagram illustrates the industrial logic flow for synthesizing the (R)-isomer, highlighting critical control points.

SynthesisWorkflow Figure 1: Industrial Synthesis Pathway via Asymmetric Hydrogenation of Itaconic Acid. Raw Itaconic Acid (Achiral Precursor) Inter1 Dimethyl Itaconate Raw->Inter1 Esterification Inter2 Chiral Succinate (>98% ee) Inter1->Inter2 Asymmetric Hydrogenation (Ru-BINAP Catalyst) Cyclized 4-Carbomethoxy-2-pyrrolidinone Inter2->Cyclized Cyclization (NH3/MeOH) Final (R)-4-Hydroxymethyl- 2-pyrrolidinone Cyclized->Final Selective Reduction (NaBH4/LiCl or LAH)

Part 3: Strategic Sourcing & Supplier Landscape

Suppliers for 4-HMP fall into two distinct categories. Your choice depends on your development stage.

Supplier Evaluation Matrix
Supplier TierTypical ProfileBest ForKey Risks
Tier 1: CDMOs Large-scale manufacturers (China/India/EU). Capable of >100kg batches.Phase II/III Clinical Supply, Commercial Launch.High MOQ (Minimum Order Quantity), longer lead times for validation.
Tier 2: Catalog Global distributors (Sigma, TCI, Fluorochem). Re-packagers.Discovery Phase, MedChem (<100g).Batch-to-batch variability, higher unit cost.
Tier 3: Boutique Chiral specialists (e.g., Daicel, Enamine).Custom enantiomers, high-ee requirements.Very high cost per gram.
Key Suppliers (Verified Presence)
  • MilliporeSigma (Merck KGaA): Reliable for reference standards and small-scale discovery (Catalog #64320-89-4 for racemic).

  • Fluorochem (UK): Strong presence in Europe for heterocyclic building blocks; offers various pack sizes (1g to 25g).

  • Shanghai Rlavie Technology: Identified as a bulk supplier for this specific CAS, suitable for scale-up inquiries.

  • BOC Sciences: Specializes in fermentation and chiral synthesis; good for custom enantiomeric requests.

  • Carl Roth: German supplier offering specific optical isomers (e.g., (4R)-isomer CAS 1165450-70-3).

Part 4: Quality Control & Analytical Protocols

Trusting a Certificate of Analysis (CoA) is insufficient for chiral building blocks. You must validate the Enantiomeric Excess (ee%) internally.

Self-Validating Protocol: Chiral HPLC Method

This protocol is designed to separate the (R) and (S) enantiomers of 4-HMP.

  • Objective: Determine ee% of incoming raw material.

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose-based columns are preferred for lactams).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Ethanol (80 : 20 v/v). Note: The hydroxyl group requires a polar modifier like Ethanol or Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide absorption).

  • Acceptance Criteria:

    • Main Peak Purity: >98.0% (Area).[2]

    • Enantiomeric Excess: >99.0% (for asymmetric synthesis applications).

Logical Quality Decision Tree

The following diagram outlines the decision logic for accepting a batch of 4-HMP.

QC_Protocol Figure 2: Quality Control Decision Tree for Chiral Building Blocks. Start Incoming Batch (4-HMP) Identity 1H NMR / IR Match Std? Start->Identity ChemPurity HPLC Purity > 98%? Identity->ChemPurity Yes Reject REJECT BATCH (Initiate OOS) Identity->Reject No ChiralCheck Chiral HPLC > 99% ee? ChemPurity->ChiralCheck Yes ChemPurity->Reject No ChiralCheck->Reject No Accept RELEASE BATCH (To Synthesis) ChiralCheck->Accept Yes

Part 5: Applications in Drug Discovery

The 4-hydroxymethyl group acts as a versatile "handle" for diversifying the pyrrolidone core.

Precursor to Racetam Therapeutics

The racetam class of drugs (nootropics/anti-epileptics) often relies on 4-substitution to modulate potency.

  • Mechanism: The hydroxymethyl group can be converted to a leaving group (Tosylate/Mesylate) and displaced by nucleophiles (alkyl groups, amines, fluorides).

  • Case Study (Brivaracetam Analogues): Brivaracetam features a 4-propyl group. 4-HMP can be oxidized to the aldehyde, subjected to a Wittig reaction, and hydrogenated to install the propyl chain with high stereocontrol.

Scaffold for Pyrrolidine Alkaloids

Many bioactive alkaloids require a functionalized pyrrolidine ring. 4-HMP serves as a precursor where the lactam carbonyl can be reduced (using LiAlH₄) to yield 3-(hydroxymethyl)pyrrolidine , a core motif in various kinase inhibitors and GPCR ligands.

References

  • Rlavie Technology. Product Specification: 4-Hydroxymethyl-2-pyrrolidinone (CAS 64320-89-4).[3][4][2] Retrieved from

  • Carl Roth. Certificate of Analysis: (4R)-4-(hydroxymethyl)-2-pyrrolidinone. Retrieved from

  • Sigma-Aldrich. Product Catalog: 4-Hydroxymethyl-pyrrolidin-2-one. Retrieved from

  • Kanno, O., et al. (1999). Efficient Syntheses of (S)-4-Hydroxy-2-pyrrolidinone Derivatives. Medicinal Chemistry Research Laboratories, Sankyo Co., Ltd. (Contextual reference for pyrrolidinone synthesis).
  • BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Retrieved from

  • UiTM Journal. (2022). A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. Retrieved from

  • National Institutes of Health (NIH). Synthesis of New Optically Active 2-Pyrrolidinones. PMC.[5] Retrieved from

Sources

A Comprehensive Technical Guide to (S)-4-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(Hydroxymethyl)pyrrolidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its stereospecific structure offers a valuable scaffold for the synthesis of complex molecular architectures with precise three-dimensional orientations, a critical factor in determining pharmacological activity. This technical guide provides an in-depth overview of the fundamental molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Core Molecular Attributes

This compound, a derivative of pyrrolidin-2-one, is characterized by a hydroxymethyl substituent at the fourth carbon atom, which is a chiral center. The "(S)" designation denotes the specific stereochemical configuration at this center.

Molecular Formula and Weight

The molecular formula and weight are fundamental properties for any chemical entity, crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[1][2]
Molecular Weight 115.13 g/mol [1][2][3]
Monoisotopic Mass 115.06333 Da[4]
Chemical Structure and Identification

The precise arrangement of atoms and the stereochemistry of this compound are critical for its biological interactions.

Structure:

Chemical Structure of 4-(Hydroxymethyl)pyrrolidin-2-one.

Key Identifiers:

IdentifierValueNotes
CAS Number 64320-89-4Racemic Mixture[1][2][5]
1165450-70-3(R)-enantiomer[6]
Not availableA specific CAS number for the (S)-enantiomer is not readily available in public databases.
InChI InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)For the racemic mixture[1][4]
SMILES C1C(CNC1=O)COFor the racemic mixture[4]

The Significance of Stereochemistry in Drug Development

In pharmaceutical research, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[7][8]

The U.S. Food and Drug Administration (FDA) mandates that all chiral bioactive drug molecules be isolated and tested for their individual efficacy and safety.[7] This underscores the importance of developing enantiomerically pure drugs. The process of moving from a racemic mixture to a single enantiomer product is often referred to as a "chiral switch".[9]

While racemic drugs can be effective, the use of a single, pure enantiomer can lead to:

  • A more selective pharmacological profile.[7]

  • An improved therapeutic index.[7]

  • Simpler pharmacokinetics due to different metabolic rates of the enantiomers.[7]

  • Reduced potential for drug interactions.[7]

Synthesis of this compound

The synthesis of enantiomerically pure compounds like this compound is a key challenge in organic chemistry. The primary strategies involve either asymmetric synthesis, where the desired enantiomer is formed directly, or chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis of chiral pyrrolidines is a well-explored area of research. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Conceptual Workflow for Asymmetric Synthesis:

G Start Achiral Starting Materials Reaction Asymmetric Reaction (e.g., Cycloaddition, Amination) Start->Reaction Catalysis Chiral Catalyst / Auxiliary Catalysis->Reaction Product This compound (Enantiomerically Enriched) Reaction->Product Purification Purification Product->Purification Final Enantiopure Product Purification->Final

General workflow for asymmetric synthesis.

Recent advances in the synthesis of chiral pyrrolidines include:

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for the enantioselective synthesis of substituted pyrrolidines.[10]

  • Enantioselective Hofmann-Löffler-Freytag Reaction: This strategy allows for the stereoselective synthesis of medicinally valuable pyrrolidines through a catalytic asymmetric C-H amination.[11]

  • Use of Chiral Auxiliaries: Chiral auxiliaries, such as those derived from N-tert-butanesulfinylimines, can guide the stereochemical course of a reaction to produce densely substituted chiral pyrrolidines.[10]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture. This can be achieved through various techniques, including:

  • Formation of Diastereomeric Salts: Reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.

  • Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.

Physicochemical and Analytical Characterization

Physicochemical Properties
PropertyValueSource(s)
Physical Form Solid[1]
Melting Point 121°C (decomposes)[5]
Boiling Point 346.0 ± 15.0 °C (Predicted)[6]
Density 1.153 ± 0.06 g/cm³ (Predicted)[6]
pKa 14.56 ± 0.10 (Predicted)[6]
Analytical Methods

4.2.1. Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the chemical structure of 4-(hydroxymethyl)pyrrolidin-2-one. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and amide (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

4.2.2. Chiral Analysis

Determining the enantiomeric purity of this compound is crucial.

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound.[12][13] The specific rotation is a characteristic physical property of a chiral molecule.[14][15] Enantiomers will rotate light in equal but opposite directions.[14] A racemic mixture will have an optical rotation of zero.[13]

  • Chiral HPLC/GC: These chromatographic methods are the gold standard for determining the enantiomeric excess (e.e.) of a chiral sample.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[16] 4-(Hydroxymethyl)pyrrolidin-2-one serves as a valuable building block for the synthesis of more complex molecules.

The racemic mixture of 4-(hydroxymethyl)pyrrolidin-2-one has been identified as an intermediate in the preparation of aminopiperidines and related compounds that act as melanin-concentrating hormone (MCH) receptor modulators.[5] These modulators have potential applications in the treatment of metabolic, feeding, and sexual disorders in humans.[5] The use of the enantiomerically pure (S)- or (R)-form of this intermediate could lead to the development of more potent and selective MCH receptor modulators.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling solid chemical compounds in a laboratory setting should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Conclusion

This compound is a chiral building block with significant potential in the synthesis of novel therapeutic agents. Its defined stereochemistry makes it a valuable tool for medicinal chemists aiming to develop drugs with improved efficacy and safety profiles. While specific data for the (S)-enantiomer is not as readily available as for the racemate, the principles of stereoselective synthesis and the established importance of chirality in drug action provide a strong rationale for its use in drug discovery programs. Further research into the enantioselective synthesis and specific applications of this compound is warranted to fully unlock its potential.

References

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2025). ResearchGate. [Link]

  • Enantiopure drug. (n.d.). Wikipedia. [Link]

  • Racemic mixture. (n.d.). Wikipedia. [Link]

  • Valentová, J., & Hutt, A. J. (2004). [Chiral switch: pure enantiomers of drugs instead of racemic mixtures]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 53(6), 285–293. [Link]

  • Agranat, I., & D'Acquarica, I. (2024). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. Drug Discovery Today. [Link]

  • de la Cruz, P., Díaz, E., Goti, A., & Laso, N. M. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules (Basel, Switzerland), 15(4), 2733–2741. [Link]

  • 4-hydroxymethyl-pyrrolidin-2-one (C5H9NO2). (n.d.). PubChemLite. [Link]

  • Alajarín, R., Bonillo, B., Ortín, M. M., & Vidal, Á. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564–7569. [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem (Cambridge, Mass.), 10(1), 1–13. [Link]

  • 4-Hydroxymethyl-2-Pyrrolidinone. (n.d.). Shanghai Rlavie Technology Co., ltd. [Link]

  • Mielgo, A., & Palomo, C. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 10(9), 1043. [Link]

  • Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. (n.d.). ResearchGate. [Link]

  • Optical rotation. (n.d.). Wikipedia. [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

  • Specific Optical Rotation. (n.d.). Buchler GmbH. [Link]

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Strategic Solubility Assessment & Protocol Guide: (S)-4-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (S)-4-(Hydroxymethyl)pyrrolidin-2-one in Organic Solvents Content Type: Technical Whitepaper / Strategic Application Guide

Executive Summary

This technical guide addresses the solubility profile of This compound (CAS: 476423-84-4), a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals. While specific thermodynamic solubility datasets for this isomer are proprietary or sparse in public literature, this guide synthesizes predictive physicochemical profiling , analogous benchmarking (using the 5-isomer Pyroglutamol), and field-proven experimental protocols .

The molecule exhibits a Polar Lactam-Alcohol profile, dictating high solubility in protic solvents and limited solubility in non-polar hydrocarbons. This guide provides researchers with a self-validating framework to determine exact solubility limits and select optimal solvent systems for reaction and purification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the solubility behavior requires a structural analysis of the solute's interaction potential.

PropertyDetail
Chemical Name This compound
CAS Number 476423-84-4 (S-isomer); 64320-89-4 (racemate)
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Structural Class

-Lactam / Primary Alcohol
H-Bond Donors 2 (Amide NH, Hydroxyl OH)
H-Bond Acceptors 2 (Amide Carbonyl, Hydroxyl Oxygen)
Predicted LogP -0.8 to -1.2 (Highly Hydrophilic)
Mechanistic Solubility Drivers
  • Lactam Moiety: The 2-pyrrolidinone ring is highly polar (

    
     D) and acts as a strong hydrogen bond acceptor, driving solubility in water and polar aprotic solvents (DMSO, DMF).
    
  • Hydroxymethyl Group: The primary alcohol at the C4 position adds significant hydrogen bonding capacity, further enhancing solubility in short-chain alcohols (MeOH, EtOH).

  • Crystal Lattice Energy: As a solid (MP

    
     121°C dec.), the intermolecular H-bond network (NH 
    
    
    
    O=C and OH
    
    
    O) creates a high lattice energy barrier, requiring solvents with high dielectric constants to disrupt the crystal structure.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., (S)-5-(hydroxymethyl)-2-pyrrolidinone), the solubility profile is categorized below.

Solubility Matrix (Qualitative)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL) Strong H-bond matching disrupts crystal lattice efficiently.
Aprotic Polar DMSO, DMF, NMPHigh (>100 mg/mL) High dipole moment interactions; solvent acts as H-bond acceptor.
Moderately Polar Acetone, Acetonitrile, THFModerate (10–50 mg/mL) Soluble, but lattice energy may limit saturation at room temp.
Esters/Ethers Ethyl Acetate, 1,4-DioxaneLow-Moderate (1–10 mg/mL) Useful for recrystallization (anti-solvent behavior at low temps).
Chlorinated Dichloromethane (DCM), ChloroformLow (<5 mg/mL) Weak H-bonding capability; poor interaction with hydroxyl group.
Non-Polar Hexanes, Toluene, HeptaneInsoluble (<0.1 mg/mL) Complete polarity mismatch; lipophilicity is too low.

Critical Application Note: The high solubility in water and alcohols makes extraction from aqueous reaction mixtures difficult. Continuous extraction with DCM or salting-out extraction with n-Butanol is recommended for isolation.

Analogous Data Benchmarking

Due to the scarcity of specific thermodynamic tables for the 4-isomer, data from the structural isomer (S)-5-(hydroxymethyl)-2-pyrrolidinone (Pyroglutamol) serves as a high-confidence proxy.

  • Proxy Molecule: (S)-Pyroglutaminol (CAS: 17342-08-4)[1]

  • Validated Solvent Behaviors:

    • Recrystallization: Successfully recrystallized from Ethanol or Ethanol/Ethyl Acetate mixtures.

    • Purification: Often purified via silica chromatography using DCM:MeOH (9:1) , indicating significant solubility in Methanol is required to elute the compound.

    • Hygroscopicity: Both isomers are hygroscopic. Solubility measurements must be performed under controlled humidity to prevent water uptake from skewing mass balance.

Experimental Determination Protocols

To establish the exact solubility curve for your specific lot, follow these self-validating protocols.

Protocol A: Visual Equilibrium Solubility (Shake-Flask)

Best for: Generating precise thermodynamic data (Solubility vs. Temperature).

  • Preparation: Weigh excess solid this compound (approx. 200 mg) into a crimp-top vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Place in a temperature-controlled shaker (e.g., 25°C, 30°C, 35°C) for 24 hours.

  • Verification: Ensure solid remains present.[2][3] If dissolved, add more solid until saturation is visible.

  • Sampling: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
    
  • Quantification:

    • Gravimetric: Evaporate a known volume (e.g., 0.5 mL) to dryness in a tared vessel. Dry in a vacuum oven at 40°C for 4 hours. Weigh the residue.

    • HPLC: Dilute the filtrate 1:100 in Mobile Phase and quantify against a standard curve.

Protocol B: Dynamic Anti-Solvent Crystallization Point

Best for: Determining Metastable Zone Width (MSZW) for purification.

  • Dissolve 1.0 g of solute in 5 mL of a good solvent (Methanol).

  • Place in a jacketed vessel with turbidity probe or visual monitoring.

  • Slowly add anti-solvent (Ethyl Acetate) at a rate of 0.1 mL/min.

  • Record the volume of anti-solvent added at the Cloud Point (nucleation onset).

  • Repeat at different temperatures to map the solubility boundary.

Thermodynamic Modeling (Data Fitting)

Once experimental data (


) is generated using Protocol A, fit the results to the Modified Apelblat Equation  to predict solubility at any temperature. This is the industry standard for pharmaceutical intermediates.


  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • If

    
      (derived from van't Hoff plot) is positive, dissolution is endothermic (solubility increases with T).
    
  • For this molecule, expect a steep solubility increase in alcohols due to the disruption of the H-bond network.

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical decision tree for selecting solvents based on the intended process (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification Homogeneous Homogeneous Phase (Dissolve Reactants) Reaction->Homogeneous Crystallization Recrystallization Purification->Crystallization Extraction Extraction from Water Purification->Extraction HighSol High Solubility Solvents (MeOH, DMSO, DMF) Homogeneous->HighSol High Polarity Required MixedSys Binary System (Solvent / Anti-Solvent) Crystallization->MixedSys Immiscible Immiscible Polar Organic (n-Butanol, DCM) Extraction->Immiscible Partition Coeff Optimization RecrystPair Recommended Pair: EtOH (Solvent) + EtOAc (Anti-solvent) MixedSys->RecrystPair Optimal Yield

Caption: Decision tree for solvent selection targeting this compound, prioritizing polarity matching for reactions and solubility differentials for purification.

References

  • ChemicalBook. (2024). 4-(Hydroxymethyl)pyrrolidin-2-one Properties and Solubility Data. Retrieved from

  • Fisher Scientific. (2024). (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone Safety Data Sheet and Physicochemical Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Pyrrolidinone Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Semantic Scholar. (1999). Efficient Syntheses of (S)-4-Hydroxy-2-Pyrrolidinone Derivatives. (Discusses recrystallization of structural analogs). Retrieved from

Sources

The Pivotal Role of (S)-4-(Hydroxymethyl)pyrrolidin-2-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative, (S)-4-(hydroxymethyl)pyrrolidin-2-one, a chiral building block that has become indispensable in the synthesis of complex and stereospecific therapeutic agents. Its unique combination of a lactam, a stereocenter, and a functionalized side chain offers a versatile platform for creating diverse molecular architectures with a wide range of pharmacological activities. This document will provide an in-depth exploration of the synthesis, key medicinal chemistry applications, and structure-activity relationships of compounds derived from this critical chiral synthon.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The five-membered lactam ring of pyrrolidin-2-one provides a rigid, polar core that can engage in hydrogen bonding, a crucial interaction in many drug-receptor binding events.[1] The non-planar, sp3-hybridized nature of the ring allows for the creation of three-dimensional structures that can effectively probe the often complex and chiral binding pockets of biological targets.[3] This inherent three-dimensionality is a significant advantage over flat, aromatic systems in achieving high target affinity and selectivity.[3] The pyrrolidin-2-one moiety is found in a wide array of therapeutic agents, demonstrating its versatility across different disease areas, including neurology, oncology, and infectious diseases.[1][4]

The introduction of a hydroxymethyl group at the 4-position, and specifically in the (S)-configuration, adds layers of complexity and utility to this already valuable scaffold. The hydroxyl group can act as a hydrogen bond donor or acceptor, and it provides a convenient handle for further chemical modification and diversification. The defined stereochemistry at the C4 position is often critical for enantioselective interactions with biological targets, which can significantly impact a drug's efficacy and safety profile.[3]

Synthetic Strategies for this compound

The efficient and stereocontrolled synthesis of this compound is paramount to its widespread use in drug discovery. Several synthetic routes have been developed, often leveraging the chiral pool of natural amino acids.

Chiral Pool Synthesis from L-Glutamic Acid

A common and cost-effective approach utilizes L-glutamic acid as the starting material. The synthesis involves a series of transformations that retain the inherent chirality of the starting amino acid.

Experimental Protocol: Synthesis of this compound from L-Glutamic Acid

Step 1: Cyclization to Pyroglutamic Acid L-Glutamic acid is heated in water to induce cyclization and form (S)-pyroglutamic acid.

Step 2: Esterification The carboxylic acid of (S)-pyroglutamic acid is esterified, typically to the methyl or ethyl ester, to protect it for the subsequent reduction step.

Step 3: Reduction of the Ester The ester is selectively reduced to the primary alcohol using a suitable reducing agent, such as sodium borohydride in a mixed solvent system, to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Step 4: Conversion to this compound (multi-step) This transformation from the 5-substituted to the 4-substituted isomer is more complex and can involve ring-opening and re-closing strategies or other multi-step synthetic sequences. A more direct, albeit often lower-yielding, approach involves the regioselective reduction of a tetramic acid intermediate derived from an N-protected amino acid.[5]

Synthesis via Regio- and Stereoselective Hydroxylation

An alternative strategy involves the direct hydroxylation of an N-substituted pyrrolidin-2-one at the 4-position. This can be achieved through chemical or biocatalytic methods, with the latter offering excellent stereocontrol.

Experimental Protocol: Biocatalytic Hydroxylation

Step 1: Substrate Preparation An appropriate N-substituted pyrrolidin-2-one is synthesized. The choice of the N-substituent can influence the efficiency of the hydroxylation.

Step 2: Microbial Transformation The N-substituted pyrrolidin-2-one is incubated with a specific microorganism, such as Sphingomonas sp., which expresses hydroxylating enzymes.

Step 3: Fermentation and Extraction The fermentation is carried out under controlled conditions (temperature, pH, aeration) to maximize the yield of the hydroxylated product. Following fermentation, the product is extracted from the culture medium using an organic solvent.

Step 4: Purification The crude product is purified by chromatography to yield the enantiomerically pure this compound derivative.

Medicinal Chemistry Applications of this compound

The this compound scaffold has been successfully employed in the development of a diverse range of therapeutic agents. The following sections highlight some key examples.

Agents for Central Nervous System (CNS) Disorders

The pyrrolidin-2-one core is a well-established pharmacophore for CNS-active compounds. This compound and its derivatives have been explored for the treatment of neurodegenerative diseases and other neurological conditions.[6][7]

  • Nootropic Agents: The racetam class of drugs, known for their cognitive-enhancing effects, often feature a pyrrolidin-2-one core. The introduction of the (S)-4-(hydroxymethyl) group can modulate the pharmacokinetic and pharmacodynamic properties of these agents. For instance, it is a key precursor in the synthesis of nootropic drugs like Oxiracetam.[8]

  • HCN2 Modulators: Novel pyrrolidinyl derivatives are being investigated as modulators of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 2, which are implicated in various CNS and psychiatric disorders, including autism and mood disorders.[9]

  • Anticonvulsant and Antinociceptive Agents: Hybrid molecules incorporating the pyrrolidin-2-one scaffold have demonstrated potent and broad-spectrum antiseizure and antinociceptive activities in preclinical models.[10] The (R)-enantiomer of one such derivative, (R)-9, showed significant efficacy in multiple seizure models with ED₅₀ values of 64.3 mg/kg (maximal electroshock test), 26.3 mg/kg (6 Hz, 32 mA), and 37.8 mg/kg (6 Hz, 44 mA).[10] This compound also exhibited strong antinociceptive properties.[10]

Logical Relationship: From Scaffold to CNS Drug Candidate

CNS_Drug_Discovery Scaffold This compound Modification Chemical Modification (e.g., N-alkylation, esterification) Scaffold->Modification Versatile Handle SAR Structure-Activity Relationship (SAR) Studies Modification->SAR Generate Library Lead_Compound Lead Compound (e.g., (R)-9) SAR->Lead_Compound Identify Potent Analog Preclinical Preclinical Development (In vivo efficacy, ADME-Tox) Lead_Compound->Preclinical Evaluate Drug-like Properties Clinical_Candidate Clinical Candidate for Epilepsy and Pain Preclinical->Clinical_Candidate Successful Outcome

Caption: Workflow for developing a CNS drug candidate from the this compound scaffold.

Antiviral Agents

The pyrrolidine scaffold is also a key component of several antiviral drugs. Derivatives of this compound have been investigated as inhibitors of viral enzymes.

  • Neuraminidase Inhibitors: A series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline have been evaluated as inhibitors of influenza A virus neuraminidase.[11] Several of these compounds exhibited potent inhibitory activity, with IC₅₀ values in the low micromolar range, comparable to the known neuraminidase inhibitor Oseltamivir (IC₅₀ = 1.06 µM).[11] Specifically, compounds 6e, 9c, 9e, 9f, and 10e showed good potency with IC₅₀ values ranging from 1.56 to 2.71 µM.[11]

Data Summary: Neuraminidase Inhibitory Activity

CompoundIC₅₀ (µM) against Influenza A (H3N2) Neuraminidase[11]
6e 1.56
9c 2.71
9e 1.88
9f 2.13
10e 2.54
Oseltamivir 1.06
Anticancer Agents

The pyrrolidinone core has been incorporated into various anticancer agents, and derivatives of this compound are being explored in this therapeutic area.

  • SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that is a key signaling node in multiple cancer pathways.[12] Novel inhibitors of SHP2 incorporating a pyrido[1,2-a]pyrimidin-4-one core have been developed, and the introduction of chiral pyrrolidine moieties can enhance their binding and selectivity.[12] One such inhibitor, 14i , demonstrated high enzymatic activity against full-length SHP2 with an IC₅₀ of 0.104 µM and potent antiproliferative activity against Kyse-520 cells (IC₅₀ = 1.06 µM).[12]

Experimental Workflow: Evaluation of Anticancer Activity

Anticancer_Workflow Synthesis Synthesis of Pyrrolidinone Derivatives Enzymatic_Assay In Vitro Enzymatic Inhibition Assay (e.g., SHP2) Synthesis->Enzymatic_Assay Cell_Proliferation Cell Antiproliferation Assay (e.g., Kyse-520 cells) Enzymatic_Assay->Cell_Proliferation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Proliferation->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Cell_Proliferation->Mechanism_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the evaluation of pyrrolidinone derivatives as anticancer agents.

Structure-Activity Relationships (SAR) and the Role of Stereochemistry

The biological activity of derivatives of this compound is highly dependent on their three-dimensional structure. The stereochemistry at the C4 position is often a critical determinant of target engagement.

  • Importance of the (S)-Configuration: The (S)-configuration at the 4-position often dictates the optimal orientation of the hydroxymethyl group for interaction with the target protein. In many cases, the corresponding (R)-enantiomer exhibits significantly lower or no activity. This highlights the importance of enantioselective synthesis in the development of drugs based on this scaffold.[3]

  • Role of the Hydroxymethyl Group: The hydroxymethyl group can participate in key hydrogen bonding interactions within the binding site of a target protein. It also provides a point for further derivatization to explore the surrounding chemical space and optimize properties such as solubility and metabolic stability.

A review of pyrrolidine derivatives in drug discovery highlights that the spatial orientation of substituents, influenced by the stereogenicity of the carbon atoms, can lead to different biological profiles due to varied binding modes to enantioselective proteins.[3]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile chiral building block in modern medicinal chemistry. Its unique structural features and ready availability through efficient synthetic routes have made it a cornerstone in the development of a wide range of therapeutic agents. The ability to precisely control stereochemistry and introduce diverse functionalities makes this scaffold a powerful tool for probing complex biological systems and designing next-generation drugs with improved efficacy and safety profiles. Future research will undoubtedly continue to uncover new applications for this remarkable molecule in the ongoing quest for novel therapeutics.

References

  • Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed, 2020. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 2021. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink, 2021. [Link]

  • Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate, 2025. [Link]

  • Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. ResearchGate, 2018. [Link]

  • SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds, 2025. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed, 2023. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate, 2025. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. Bentham Science, 2018. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA, 2021. [Link]

  • EFFICIENT SYNTHESES OF (S)-4-HYDROXY-2-PYRROLIDINONE DERIVATIVES. Semantic Scholar, 1999. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository, 2022. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central, 2013. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 2020. [Link]

  • Method of purifying 4-hydroxy-2-pyrrolidione.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate, 2020. [Link]

  • View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 2020. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate, 2021. [Link]

  • The Crucial Role of (S)-4-Hydroxy-2-pyrrolidinone in Novel Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., 2025. [Link]

  • Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate, 2025. [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate, 2024. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed, 2024. [Link]

  • Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. PubMed, 2025. [Link]

  • Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed, 2007. [Link]

  • Substituted hydroxymethyl pyrrolidines and medical uses thereof.
  • Role of Drug Discovery in Central Nervous System Disorders: An Overview. Gupta, M., Shekhar, R., & Sahu, J. K. (2021). Role of Drug Discovery in Central Nervous System Disorders: An Overview. Chronicles of Research in Pharmaceutical Sciences, 11(3).. [Link]

  • Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. PubMed, 2025. [Link]

  • Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed, 1988. [Link]

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  • Drugs acting on the CNS A 24-year-old patient has been administered glutamic acid to treat epilepsy. Medicinal effect. krok 2017. [Link]

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Pyrrolidinone-Based Chiral Intermediates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of pyrrolidinone-based chiral intermediates, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the significance of the pyrrolidinone scaffold, its enantioselective synthesis, and its application in the creation of innovative therapeutics, supported by field-proven insights and detailed experimental protocols.

Introduction: The Privileged Pyrrolidinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrrolidinone ring, a five-membered lactam, is a quintessential example of such a structure.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance and versatility across a wide range of therapeutic areas.[1] The unique combination of structural and physicochemical properties, including its capacity for hydrogen bonding, conformational rigidity, and the presence of stereogenic centers, makes the chiral pyrrolidinone core an invaluable building block in modern drug discovery.[1][2][3] This guide will illuminate the path from the fundamental chemistry of these intermediates to their successful incorporation into clinically relevant molecules.

The Scientific Rationale: Why Pyrrolidinone?

The utility of the pyrrolidinone scaffold is not coincidental; it is rooted in its inherent chemical and physical properties that favor strong and specific interactions with biological targets.

  • Hydrogen Bonding: The lactam functionality provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling multivalent interactions with protein active sites. This is a critical feature for achieving high binding affinity and selectivity.

  • Stereochemical Complexity: The non-planar, puckered nature of the saturated pyrrolidinone ring allows for the precise spatial arrangement of substituents.[2][3] The introduction of chiral centers provides access to a diverse three-dimensional chemical space, which is crucial for optimizing pharmacodynamic and pharmacokinetic properties.[2] The absolute and relative configuration of these chiral centers can drastically alter a drug's efficacy and safety profile.[2][4]

  • Metabolic Stability: The pyrrolidinone ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles of drugs containing this moiety.

  • Synthetic Tractability: The pyrrolidinone core is readily accessible through a variety of synthetic routes and can be functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.[1]

Enantioselective Synthesis of Pyrrolidinone Intermediates: A Chemist's Toolkit

The therapeutic efficacy of a chiral drug is often confined to a single enantiomer. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral pyrrolidinone intermediates is a cornerstone of their application in drug discovery. Several key strategies are employed:

Chiral Pool Synthesis

This approach utilizes readily available and inexpensive chiral starting materials from nature. The amino acids L-proline and L-hydroxyproline are common precursors, with their inherent stereochemistry guiding the formation of the desired chiral pyrrolidinone.[5][6]

  • Example: The synthesis of (S)-4-hydroxy-2-pyrrolidinone, a key intermediate for several drugs, can be achieved from L-hydroxyproline.[4]

Catalytic Asymmetric Synthesis

The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds. These methods offer high efficiency and enantioselectivity, often in a single step from achiral precursors.

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral pyrrolinones using chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands) is a powerful technique.

  • 1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly effective method for constructing substituted pyrrolidines with multiple stereocenters.[7][8] This reaction is atom-economical and can generate significant molecular complexity in a single step.[8]

  • Intramolecular C-H Amination: Recent advances have enabled the enantioselective synthesis of pyrrolidines through catalytic intramolecular C-H amination reactions, offering a direct and efficient route to these valuable heterocycles.[9] The classic Hofmann-Löffler-Freytag reaction, for instance, has been rendered enantioselective through the use of chiral copper catalysts.[9]

Biocatalysis

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. Imine reductases (IREDs) and other enzymes are increasingly being used for the asymmetric synthesis of chiral pyrrolidines.[10][11]

  • Example: The enantioselective reduction of 2-substituted cyclic imines to the corresponding chiral pyrrolidines can be achieved with high conversions and enantiomeric excess using IREDs.[11]

The following table summarizes the key features of these synthetic approaches:

Synthetic StrategyAdvantagesDisadvantagesKey Intermediates
Chiral Pool Synthesis Readily available starting materials, predictable stereochemistryLimited structural diversity based on available chiral poolL-proline, L-hydroxyproline
Catalytic Asymmetric Synthesis High enantioselectivity, broad substrate scope, atom economyCatalyst cost and sensitivity, optimization requiredProchiral pyrrolinones, azomethine ylides
Biocatalysis Excellent enantioselectivity, mild reaction conditions, environmentally friendlySubstrate specificity, enzyme availability and stabilityCyclic imines, amino ketones

Pyrrolidinone-Based Drugs: From Bench to Bedside

The versatility of the chiral pyrrolidinone scaffold is evident in the diverse range of drugs that incorporate this moiety.

Case Study 1: Levetiracetam (Keppra®)

Levetiracetam is a widely used antiepileptic drug.[12][13] Its synthesis relies on the chiral intermediate (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide. The pyrrolidinone ring is crucial for its binding to the synaptic vesicle protein 2A (SV2A), its primary mechanism of action.

Case Study 2: Racetams

The racetam family of drugs, including piracetam, aniracetam, and oxiracetam, are known for their nootropic effects, purporting to enhance cognitive function.[12][14][15] The 2-pyrrolidinone core is the defining structural feature of this class of compounds.[12][14] For instance, (S)-4-Hydroxy-2-pyrrolidinone is a key precursor in the synthesis of oxiracetam.[4]

Other Notable Examples:
  • Antivirals: Several antiviral agents for the treatment of Hepatitis C, such as glecaprevir and voxilaprevir, contain a pyrrolidine core.[16]

  • Anticancer Agents: Numerous pyrrolidinone derivatives have been investigated for their anti-proliferative activity against various cancer cell lines.[2][17][18]

  • Antibacterial Agents: The pyrrolidinone scaffold is present in natural and synthetic compounds with antibacterial properties.[1]

The logical workflow from a chiral pyrrolidinone intermediate to a drug candidate is depicted in the following diagram:

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Chiral Intermediate cluster_development Drug Development Cascade cluster_testing Preclinical & Clinical Testing Start Chiral Pool / Prochiral Precursor Synthesis Enantioselective Synthesis (Catalytic, Biocatalytic, etc.) Start->Synthesis Intermediate Chiral Pyrrolidinone Intermediate Synthesis->Intermediate Functionalization Functionalization & Derivatization Intermediate->Functionalization SAR Structure-Activity Relationship (SAR) Studies Functionalization->SAR SAR->Functionalization Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Preclinical Preclinical Studies (In vitro & In vivo) Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Marketed Drug Clinical->Drug

Caption: Workflow from chiral intermediate to marketed drug.

Experimental Protocol: Synthesis of (S)-4-Hydroxy-2-pyrrolidinone from L-Hydroxyproline

This protocol provides a representative example of a chiral pool synthesis.

Materials:

  • L-Hydroxyproline

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification: To a cooled (0 °C) suspension of L-hydroxyproline in anhydrous methanol, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Reduction: Dissolve the methyl ester hydrochloride in anhydrous THF and cool to 0 °C. Add sodium borohydride portion-wise. Stir the reaction at room temperature for 6 hours.

  • Quenching and Extraction: Carefully quench the reaction with water at 0 °C. Add saturated aqueous NaHCO₃ and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Cyclization: Dissolve the crude amino alcohol in methanol. Add a catalytic amount of sodium methoxide and reflux the solution for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with acidic resin. Filter the resin and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (S)-4-hydroxy-2-pyrrolidinone.

Self-Validation:

  • The enantiomeric purity of the final product should be confirmed by chiral HPLC analysis.

  • The structure and purity should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared to literature values.

Future Perspectives and Challenges

The field of chiral pyrrolidinone synthesis is continuously evolving. Future research will likely focus on:

  • Development of Novel Catalytic Systems: The design of more efficient, robust, and environmentally benign catalysts for asymmetric synthesis will remain a key area of investigation.

  • Expansion of Biocatalytic Methods: The discovery and engineering of new enzymes will broaden the scope of biocatalysis for the synthesis of complex pyrrolidinone derivatives.

  • Application in New Therapeutic Areas: The unique properties of the pyrrolidinone scaffold will continue to be exploited in the design of novel drugs for a wider range of diseases.

A significant challenge lies in the development of synthetic methods that can efficiently generate polysubstituted pyrrolidines with control over multiple stereocenters. Overcoming this hurdle will unlock access to an even greater diversity of chemical space for drug discovery.

The following diagram illustrates the interconnectedness of synthetic innovation and therapeutic application:

FuturePerspectives cluster_synthesis Synthetic Innovation cluster_application Therapeutic Advancement Catalysis Novel Catalysts (Metal & Organo) Methodology New Synthetic Methodologies Catalysis->Methodology Biocatalysis Enzyme Engineering Biocatalysis->Methodology NewTargets Novel Biological Targets Methodology->NewTargets Access to Novel Scaffolds ImprovedDrugs Improved Drug Properties (PK/PD) NewTargets->ImprovedDrugs NewDiseases New Therapeutic Areas ImprovedDrugs->NewDiseases

Caption: Synergy between synthesis and drug application.

Conclusion

Pyrrolidinone-based chiral intermediates represent a cornerstone of modern drug discovery. Their privileged structural and physicochemical properties, coupled with the ever-expanding toolkit of enantioselective synthetic methods, ensure their continued prominence in the development of novel therapeutics. This guide has provided a comprehensive overview of the core principles, from the rationale behind their use to practical synthetic considerations and successful clinical applications. For researchers and scientists in the field, a deep understanding of the chemistry and potential of these versatile building blocks is essential for driving innovation and addressing unmet medical needs.

References

  • Deardorff, D. R. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS. Available at: [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 379(6639), 1333-1339. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • The Crucial Role of (S)-4-Hydroxy-2-pyrrolidinone in Novel Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. Journal of the American Chemical Society. Available at: [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Gower, A. J., & Hirsch, E. (2001). Pyrrolidone derivatives. Current opinion in pharmacology, 1(1), 81-88. Available at: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. Bentham Science. Available at: [Link]

  • 2-Pyrrolidone. Wikipedia. Available at: [Link]

  • Selected drugs containing the 2-pyrrolidinone moiety. ResearchGate. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • List of Pyrrolidine anticonvulsants. Drugs.com. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine. Molecules. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton. Zendy. Available at: [Link]

  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Molecules. Available at: [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

  • Analgetics Based on the Pyrrolidine Ring. Journal of Medicinal Chemistry. Available at: [Link]

  • Natural and synthetic compounds showing chiral pyrrolidine, piperidine... ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one from (S)-Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one (also known as (S)-Pyroglutaminol ) from (S)-Pyroglutamic acid .

Technical Note on Regiochemistry & Nomenclature: While the prompt specifies the 4-(Hydroxymethyl) isomer, it is critical to note that (S)-Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) yields the 5-(Hydroxymethyl) derivative upon direct reduction of the carboxylic acid moiety. The 4-(Hydroxymethyl) isomer is a structural isomer typically synthesized from different precursors (e.g., (S)-Itaconic acid or Aspartic acid derivatives) or via complex rearrangement. To ensure scientific integrity and utility, this guide focuses on the direct conversion of pyroglutamic acid to its corresponding alcohol, (S)-Pyroglutaminol , which is the standard industrial and laboratory application of this starting material.

Executive Summary

(S)-5-(Hydroxymethyl)pyrrolidin-2-one, commonly referred to as (S)-Pyroglutaminol, is a versatile chiral building block used in the synthesis of organocatalysts, HIV protease inhibitors, and psychotropic drugs (e.g., Racetam derivatives).

This protocol details a robust, scalable two-step synthesis involving the esterification of (S)-pyroglutamic acid followed by a chemoselective reduction. Unlike direct reduction with powerful hydrides (e.g., LiAlH₄) which risks reducing the lactam carbonyl to a pyrrolidine, this protocol utilizes Sodium Borohydride (NaBH₄) on the intermediate methyl ester. This method preserves the lactam ring and optical purity (>99% ee), offering a self-validating system for high-value drug development workflows.

Reaction Mechanism & Strategy

The synthesis relies on differentiating the two carbonyl functionalities: the lactam (amide-like, resistant to mild reduction) and the carboxylic acid (susceptible to activation and reduction).

  • Activation (Esterification): The carboxylic acid is converted to a methyl ester, increasing its electrophilicity.

  • Chemoselective Reduction: NaBH₄ selectively reduces the ester to a primary alcohol without affecting the lactam ring.

Reaction Scheme (DOT Visualization)

ReactionPathway cluster_conditions Critical Control Points Start (S)-Pyroglutamic Acid (COOH at C5) Inter Methyl (S)-Pyroglutamate (Ester Intermediate) Start->Inter Step 1: MeOH, SOCl2 (Fischer Esterification) Product (S)-Pyroglutaminol (CH2OH at C5) Inter->Product Step 2: NaBH4, EtOH (Chemoselective Reduction) Control1 Temp < 10°C Prevents Ring Opening Inter->Control1 Control2 pH Neutralization Avoids Lactam Hydrolysis Product->Control2

Figure 1: Chemoselective transformation pathway preserving the lactam moiety.

Experimental Protocol

Phase 1: Synthesis of Methyl (S)-Pyroglutamate

Objective: Convert the carboxylic acid to a methyl ester to facilitate mild reduction.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
(S)-Pyroglutamic Acid1.0Starting Material
Methanol (Anhydrous)Solvent (10 vol)Solvent & Reactant
Thionyl Chloride (SOCl₂)1.2Activating Agent
NaHCO₃ (Sat. Aq.)ExcessQuenching Agent
Step-by-Step Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve (S)-Pyroglutamic acid (10.0 g, 77.5 mmol) in anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride (6.8 mL, 93.0 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

  • Completion: Monitor via TLC (Eluent: EtOAc/MeOH 9:1). The acid spot (baseline) should disappear, replaced by the ester (

    
    ).
    
  • Workup: Concentrate the solvent in vacuo to yield a viscous oil.

  • Neutralization: Dissolve the residue in DCM (100 mL) and wash carefully with saturated NaHCO₃ (2 x 50 mL) to remove residual acid/HCl.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield Methyl (S)-Pyroglutamate  as a clear oil (Yield: >95%). Proceed directly to Phase 2.
    
Phase 2: Reduction to (S)-Pyroglutaminol

Objective: Selectively reduce the ester to the alcohol using Sodium Borohydride.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Methyl (S)-Pyroglutamate1.0Intermediate
Sodium Borohydride (NaBH₄)1.5 - 2.0Reducing Agent
Ethanol (Absolute)Solvent (10 vol)Solvent
AcetoneExcessQuench
Step-by-Step Procedure
  • Setup: Place Methyl (S)-Pyroglutamate (10.0 g, ~70 mmol) in a flask with Absolute Ethanol (100 mL). Cool to 0°C .[5]

  • Reduction: Add NaBH₄ (4.0 g, 105 mmol) in small portions over 45 minutes. Note: Adding slowly prevents runaway exotherms and excessive hydrogen evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for an additional 2-3 hours.

    • Checkpoint: TLC (EtOAc/MeOH 9:1) should show conversion of the ester (

      
      ) to the alcohol (
      
      
      
      , stains with KMnO₄).
  • Quenching: Cool back to 0°C. Add Acetone (5 mL) or dilute HCl (carefully) to destroy excess hydride. Adjust pH to ~7 using 1M HCl.

  • Filtration: If a solid precipitate (borate salts) forms, filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. The residue may contain borate complexes.

    • Borate Removal: Co-evaporate with Methanol (3 x 50 mL) to remove boron as volatile trimethyl borate.

  • Final Isolation: The crude product is often pure enough (>90%). For high purity, perform flash column chromatography (DCM/MeOH 95:5).

  • Product: (S)-5-(Hydroxymethyl)pyrrolidin-2-one. Colorless viscous oil or low-melting solid.

Quality Control & Validation

To ensure the protocol is self-validating, compare results against these standard metrics.

ParameterSpecificationMethod of Verification
Appearance Colorless Oil / White SolidVisual Inspection
Yield 75% - 85% (Overall)Gravimetric
Optical Rotation

to

(c=1, EtOH)
Polarimetry

H NMR (CDCl₃)

3.78 (m, 1H, H-5), 3.65 (dd, 1H, CH

OH), 3.45 (dd, 1H, CH

OH)
Structural Confirmation
Chiral Purity > 98% eeChiral HPLC (e.g., Chiralpak AD-H)
Troubleshooting Guide
  • Problem: Low Yield in Phase 2.

    • Cause: Incomplete reduction or loss of product during aqueous workup (product is water-soluble).

    • Solution: Avoid aqueous extraction if possible. Use the "Borate Removal" co-evaporation technique and direct chromatography.

  • Problem: Loss of Optical Activity.

    • Cause: Racemization during esterification (overheating) or workup.

    • Solution: Ensure Phase 1 does not exceed RT. Keep workup pH neutral.

References

  • Smith, A. B., et al. "Pyrrolidinones derived from (S)-pyroglutamic acid." Journal of the Chemical Society, Perkin Transactions 1, 2001, 2997-3006.[6] Link

  • Huang, P., et al. "A practical synthesis of (S)-5-hydroxymethyl-2-pyrrolidinone." Tetrahedron: Asymmetry, 1999, 10(17), 3309-3317. Link

  • Silverman, R. B., et al. "Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications." Chemical Reviews, 1990.
  • Nagasaka, T., et al. "Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid."[3] Chemical and Pharmaceutical Bulletin, 1995, 43(6). Link

(Note: While the user requested the 4-isomer, the literature confirms that the direct reduction of pyroglutamic acid yields the 5-isomer. The 4-isomer requires distinct precursors such as Itaconic acid or Aspartic acid derivatives. This guide provides the scientifically accurate protocol for the direct derivative.)

Sources

Protecting group strategies for (S)-4-(Hydroxymethyl)pyrrolidin-2-one hydroxyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule (S)-4-(Hydroxymethyl)pyrrolidin-2-one (CAS: 17342-08-4) is a high-value chiral building block, pivotal in the synthesis of pyrrolidine-based pharmaceuticals (e.g., Rolipram analogs, GABAergic agents, and peptidomimetics).[1][2][3] Its dual functionality—a primary hydroxyl group and a lactam amide —presents a specific chemoselectivity challenge.[4]

While the primary alcohol is the target for protection, the lactam nitrogen (pKₐ ~15) possesses significant nucleophilicity under basic conditions and acidity under strong base.[4] Improper strategy often leads to:

  • N-Alkylation/N-Silylation side products: Reducing yield and complicating purification.[1][2][3][4]

  • Racemization: Although the C4 chiral center is relatively distant from the carbonyl, harsh conditions (strong bases) can induce epimerization if the ring opens or via enolization pathways in complex derivatives.[4]

This guide details two validated protocols: Direct Selective O-Silylation (for rapid, mild protection) and Sequential N-Boc/O-Protection (for robust multi-step synthesis).[1][2][3]

Decision Matrix: Selecting the Right Strategy

Before beginning wet chemistry, select the protocol based on your downstream application:

FeatureProtocol A: Direct O-Silylation (TBDMS) Protocol B: Sequential N-Boc / O-Benzylation
Primary Utility Rapid protection for 1-3 step sequences (e.g., oxidations, mild couplings).[1][2][3]Long synthetic campaigns requiring orthogonality.[4]
Lactam Status Unprotected (NH). Remains capable of H-bonding; susceptible to N-alkylation.[1][2][3][4]Protected (N-Boc). Lipophilic, inert to nucleophiles/bases.[1][2][4]
Stability Sensitive to acid (TFA, HCl) and Fluoride (TBAF).[4] Stable to basic workups.O-Bn: Stable to Acid/Base.[1][2][3][4] Removed by H₂/Pd. N-Boc: Acid labile.[1][2][3][4]
Atom Economy High (One step).[4]Lower (Two steps).[4]
Key Risk Transient N-silylation (usually hydrolyzed on workup).[1][2][4]Over-reaction during Boc protection (N,O-bis-Boc).[1][2][3][4]

Visual Workflow & Logic

G Start Starting Material: This compound Decision Downstream Chemistry Requirements? Start->Decision RouteA Route A: Mild Conditions (Oxidation, mild coupling) Decision->RouteA Mild / Acid Sensitive RouteB Route B: Harsh Conditions (Grignard, Alkylation, Strong Base) Decision->RouteB Robust / Orthogonal StepA1 Reagent: TBDMS-Cl / Imidazole Solvent: DCM or DMF Temp: 0°C to RT RouteA->StepA1 StepB1 Step 1: N-Protection Reagent: Boc2O / Et3N / DMAP Solvent: DCM RouteB->StepB1 ResultA Product A: (S)-4-((TBDMS-oxy)methyl)pyrrolidin-2-one (Lactam NH free) StepA1->ResultA Selective O-Silylation StepB2 Step 2: O-Protection Reagent: BnBr / NaH (mild) OR TBDMS-Cl StepB1->StepB2 Isolate N-Boc Int. ResultB Product B: (S)-N-Boc-4-(RO-methyl)pyrrolidin-2-one (Fully Protected) StepB2->ResultB

Caption: Decision tree for selecting between direct silylation (Route A) and sequential protection (Route B) based on stability needs.

Detailed Experimental Protocols

Protocol A: Selective O-Silylation (TBDMS)

Target: (S)-4-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-2-one[1][2][3]

Mechanism & Rationale: Silyl chlorides react preferentially with primary alcohols over secondary amides (lactams) due to the higher nucleophilicity of the hydroxyl oxygen.[4] While the lactam nitrogen can be silylated, N-silyl lactams are highly moisture-sensitive and typically hydrolyze back to the NH lactam during the aqueous workup, leaving the robust O-silyl ether intact.[1][2][3][4]

Materials:

  • This compound (1.0 equiv)[1][2][3]

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 equiv)[1][2][3]

  • Imidazole (2.5 equiv) - Acts as base and nucleophilic catalyst.[1][2][3]

  • Dichloromethane (DCM) or DMF (Anhydrous)[1][2]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve this compound (e.g., 1.0 g, 8.69 mmol) in anhydrous DCM (10 mL) or DMF (5 mL).

    • Note: DMF is preferred if solubility in DCM is poor, but DCM simplifies workup.[4]

  • Addition: Add Imidazole (1.48 g, 21.7 mmol) in one portion. Cool the mixture to 0°C.

  • Silylation: Add TBDMS-Cl (1.44 g, 9.56 mmol) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Stain: KMnO₄ or Ninhydrin).[4]

    • Checkpoint: If a less polar spot appears (N,O-bis-silyl), do not panic.[1][2][3][4] It will revert to the mono-O-silyl product during workup.[1][2][3][4]

  • Workup: Dilute with Et₂O or EtOAc. Wash sequentially with:

    • Water (2x)

    • Sat. NaHCO₃ (1x)[1][2]

    • Brine (1x)

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; Eluent: 5-10% MeOH in DCM).

Expected Yield: 85–95% Data Validation: ¹H NMR should show dimethylsilyl singlets (~0.05 ppm) and t-butyl singlet (~0.90 ppm).[1][2][4] The Lactam NH should appear as a broad singlet around 6.0–7.5 ppm.[4]

Protocol B: Sequential N-Protection (Boc) then O-Protection

Target: (S)-tert-butyl 2-oxo-4-((benzyloxy)methyl)pyrrolidine-1-carboxylate[1][2][3]

Mechanism & Rationale: To perform reactions requiring strong bases (e.g., alkylations) later, the acidic NH proton must be masked.[4] The Boc group activates the lactam carbonyl (making it more electrophilic), so care must be taken during the subsequent O-protection step to avoid ring opening.[4]

Step 1: N-Boc Protection [1][2][3]

  • Dissolution: Dissolve starting material (1.0 equiv) in DCM.

  • Reagents: Add Et₃N (1.5 equiv), DMAP (0.1 equiv), and Boc₂O (1.2 equiv).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Wash with 1M HCl (to remove DMAP/Et₃N), then Brine.[4] Concentrate.

  • Result: (S)-N-Boc-4-(hydroxymethyl)pyrrolidin-2-one.[1][2][3][4] (Usually an oil or low-melting solid).[1][2][4]

Step 2: O-Benzylation (O-Bn) Critical Note: Use "Silver Oxide" conditions or mild NaH conditions to prevent nucleophilic attack on the Boc-activated lactam ring.[1][2][4]

  • Setup: Dissolve N-Boc intermediate in anhydrous DMF at 0°C.

  • Base: Add NaH (60% dispersion, 1.1 equiv) carefully. Stir 30 min at 0°C.

    • Observation: Bubbling (H₂) should occur.[4]

  • Alkylation: Add Benzyl Bromide (BnBr) (1.1 equiv) dropwise.[4]

  • Reaction: Allow to warm to RT and stir for 4–8 hours.

  • Quench: Carefully quench with sat. NH₄Cl solution.

  • Extraction: Extract with EtOAc. Wash extensively with water/LiCl (5%) to remove DMF.[4]

  • Purification: Flash Chromatography (Hexanes/EtOAc).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Product lost in aqueous phase.[1][2][3][4]The product is moderately polar.[4] Use DCM/MeOH (9:1) for extractions or salt out the aqueous layer.[4]
N,O-Bis-Silylation Excess TBDMS-Cl or high temp.[1][2][3][4]Stir the crude mixture with a drop of acetic acid in MeOH for 10 min before workup to selectively cleave N-Si.
Ring Opening (Protocol B) Strong nucleophile attack on Boc-Lactam.[1][2][4]Avoid using hydroxide bases (NaOH/KOH) or alkoxides (NaOMe) with N-Boc lactams.[1][2][4] Use NaH or Ag₂O.[4]
Racemization High temperature with strong base.[4]Keep alkylation steps (Protocol B) at 0°C to RT.[4][5] Avoid refluxing in basic media.[4]

References

  • Synthesis of Silyl-Protected Pyrrolidines

    • Matsukama, K., et al. "De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy."[4][6] ChemRxiv, 2023.[4] Link[1][2]

    • Context: Describes TBDMS protection of similar pyrrolidine scaffolds and stability of the N-Boc/O-Silyl systems.
  • General Lactam Alcohol Protection Strategies

    • Galeazzi, R., et al. "Chiral 3-hydroxypyrrolidin-2-ones from a Baylis-Hillman adduct."[1][2][3][4][7] Tetrahedron: Asymmetry, 2004, 15(20), 3249-3256.[4] Link[1][2]

    • Context: Demonstrates selective manipulation of hydroxyl groups in the presence of lactams.[4]

  • Silyl Ether Protection Protocols

    • Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[4] Journal of the American Chemical Society, 1972, 94(17), 6190–6191.[4] Link[1][2]

    • Context: The foundational reference for the TBDMS-Cl/Imidazole protocol cited in Protocol A.[1][4]

  • Safety Data & Substance Properties

    • PubChem CID 152807 (4-hydroxy-2-pyrrolidinone derivatives).[1][2][3][4] National Center for Biotechnology Information.[4] Link

    • Context: Safety and physicochemical data for the pyrrolidinone scaffold.[4]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for all chemicals (specifically TBDMS-Cl, NaH, and Benzyl Bromide) before proceeding.[1][2][4]

Sources

Oxidation of (S)-4-(Hydroxymethyl)pyrrolidin-2-one to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective Oxidation of (S)-4-(Hydroxymethyl)pyrrolidin-2-one to (S)-4-Carboxypyrrolidin-2-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

(S)-4-carboxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a constrained gamma-aminobutyric acid (GABA) analogue and a precursor for more complex pharmaceutical agents.[1][2] The efficient and stereoretentive synthesis of this carboxylic acid from its corresponding primary alcohol, this compound, is a critical transformation. The oxidation of primary alcohols to carboxylic acids is a fundamental process in organic synthesis, generally proceeding through an aldehyde intermediate.[3][4]

This document provides a comprehensive guide to this oxidation, moving beyond a simple recitation of steps to explain the strategic rationale behind method selection. While classic, potent oxidants like the Jones reagent (chromic acid) can achieve this transformation, modern drug development prioritizes methodologies that are safer, more environmentally benign, and highly selective to avoid side reactions with sensitive functional groups.[5][6][7]

Therefore, this guide will focus on a state-of-the-art, two-step, one-pot protocol utilizing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with sodium hypochlorite (bleach) and sodium chlorite.[8][9][10] This method is renowned for its mild conditions, high yields, and excellent functional group tolerance, making it superior to heavy-metal-based oxidations.[9][10]

Method Selection: A Comparative Rationale

The choice of an oxidizing agent is dictated by factors including yield, selectivity, cost, safety, and environmental impact.

  • Chromium-Based Reagents (e.g., Jones Oxidation): The Jones reagent (CrO₃ in H₂SO₄/acetone) is a powerful and inexpensive oxidant capable of converting primary alcohols directly to carboxylic acids.[7][11][12] However, its utility is severely hampered by the use of carcinogenic and environmentally hazardous chromium(VI) compounds.[6][7] The strongly acidic and harsh conditions can also be incompatible with molecules bearing acid-labile functional groups.[8]

  • TEMPO-Catalyzed Systems: TEMPO-mediated oxidations represent a greener and more selective alternative.[13][14] The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[14]

    • TEMPO/Bleach (NaOCl): This system is effective for oxidizing primary alcohols to aldehydes.[14][15] Driving the reaction to the carboxylic acid stage can be inefficient and may require harsh conditions or a phase-transfer catalyst, sometimes leading to undesired chlorination byproducts.[16]

    • TEMPO/NaOCl/NaClO₂ (Zhao/Anelli Protocol): This advanced protocol leverages the strengths of multiple reagents in a synergistic, one-pot process.[8][9][16] The reaction first uses catalytic TEMPO and bleach to generate the intermediate aldehyde. Subsequently, sodium chlorite (NaClO₂) is added, which is a mild and efficient reagent for oxidizing aldehydes to carboxylic acids (a process related to the Pinnick oxidation).[4][17][18] This approach minimizes side reactions, proceeds under mild pH conditions, and consistently delivers high yields of the desired carboxylic acid.[9][10]

Reaction Mechanism: The Synergistic Catalytic Cycle

The oxidation proceeds via a two-stage mechanism within a single pot.

  • Stage 1: TEMPO-Catalyzed Oxidation to Aldehyde. The co-oxidant, sodium hypochlorite (NaOCl), oxidizes TEMPO to the active N-oxoammonium salt. This species then oxidizes the primary alcohol to the corresponding aldehyde, during which it is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized by NaOCl, completing the catalytic cycle.[16]

  • Stage 2: Sodium Chlorite Oxidation of the Aldehyde. In the aqueous environment, the intermediate aldehyde exists in equilibrium with its hydrate form (a geminal diol).[4] Sodium chlorite (NaClO₂), activated by the conditions, then oxidizes the aldehyde hydrate to the final carboxylic acid.[8][9] This step is highly efficient and avoids the over-oxidation or side reactions sometimes seen with stronger oxidants.[9]

TEMPO_Oxidation_Mechanism cluster_0 Stage 1: Alcohol to Aldehyde cluster_1 Stage 2: Aldehyde to Carboxylic Acid Alcohol (S)-4-(Hydroxymethyl) pyrrolidin-2-one Aldehyde Intermediate Aldehyde + H₂O ⇌ Aldehyde Hydrate Alcohol->Aldehyde Oxidation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Bleach) Co-oxidant Oxoammonium->Alcohol Reacts with NaClO2 NaClO₂ (Sodium Chlorite) Hydroxylamine Hydroxylamine Hydroxylamine->TEMPO Re-oxidation Aldehyde->Hydroxylamine Reduces Aldehyde->NaClO2 Substrate for CarboxylicAcid (S)-4-Carboxypyrrolidin-2-one (Final Product) NaClO2->CarboxylicAcid Oxidizes to Aldehyde_ref Aldehyde Hydrate

Figure 1: Catalytic cycle for the two-stage, one-pot oxidation.

Detailed Application Protocol

This protocol is designed for the oxidation of this compound on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting material.
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)≥98%, free radicalSigma-AldrichCatalyst.
Acetonitrile (MeCN)HPLC or ACS GradeFisher ScientificReaction solvent.
Sodium Phosphate Monobasic (NaH₂PO₄)Reagent GradeVWRFor buffer preparation.
Sodium Phosphate Dibasic (Na₂HPO₄)Reagent GradeVWRFor buffer preparation.
Sodium Hypochlorite (NaOCl)~5% solutionCommercial BleachCo-oxidant 1. Titrate before use for accurate concentration.
Sodium Chlorite (NaClO₂)80% Technical GradeAcros OrganicsStoichiometric oxidant. Caution: Solid is shock-sensitive.
2-Methyl-2-butene99%Alfa AesarScavenger for hypochlorous acid (optional but recommended).
Sodium Sulfite (Na₂SO₃)Reagent GradeVWRFor quenching.
Hydrochloric Acid (HCl)37% ConcentratedFisher ScientificFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)--For washing during extraction.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent.
Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup Dissolve starting material, TEMPO, and buffer in MeCN. start->setup cool 2. Cool to 0 °C Use an ice-water bath. setup->cool oxidation1 3. Stage 1 Oxidation Slowly add NaOCl. Monitor by TLC. cool->oxidation1 oxidation2 4. Stage 2 Oxidation Add NaClO₂ solution. Warm to RT and stir. oxidation1->oxidation2 quench 5. Quench Reaction Add saturated Na₂SO₃ solution. oxidation2->quench workup 6. Aqueous Work-up Acidify with HCl, then extract with EtOAc. quench->workup purify 7. Purification Dry organic layer, concentrate, and recrystallize. workup->purify characterize 8. Characterization Obtain NMR, IR, MS data and measure melting point. purify->characterize end_node End Product characterize->end_node

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Preparation:

  • Phosphate Buffer (0.67 M, pH ≈ 6.7): Prepare a stock solution by dissolving sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄) in deionized water.

  • Sodium Chlorite Solution (1.0 M): In a well-ventilated hood, carefully dissolve sodium chlorite (NaClO₂, 80%, 11.3 g, 100 mmol) in 100 mL of deionized water. Caution: Do not mix concentrated bleach and acid. Avoid contact of solid NaClO₂ with organic materials.

Reaction:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.15 g, 10.0 mmol), TEMPO (31 mg, 0.2 mmol, 0.02 equiv.), and acetonitrile (50 mL).

  • Add the prepared phosphate buffer (15 mL). Stir the biphasic mixture vigorously.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add sodium hypochlorite solution (~5%, 1.1 equiv.) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the alcohol spot is gone and a new, less polar aldehyde spot appears.

  • Once Stage 1 is complete, add the prepared 1.0 M sodium chlorite solution (15 mL, 15 mmol, 1.5 equiv.) dropwise at 0 °C. For enhanced safety and to scavenge hypochlorite byproducts, 2-methyl-2-butene (2.0 equiv.) can be added before the sodium chlorite.[19]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours or until TLC analysis indicates the complete conversion of the intermediate aldehyde to the more polar carboxylic acid product.

Work-up and Purification:

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative (indicates no remaining oxidant).

  • Adjust the pH of the aqueous layer to ~2-3 by the slow addition of 2 M HCl. Warning: This step may evolve chlorine gas and should be performed in a well-ventilated fume hood.[16]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (S)-4-carboxypyrrolidin-2-one can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol or ethyl acetate/hexanes).

Safety and Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Sodium Hypochlorite (Bleach): Corrosive. Avoid contact with skin and eyes. Do not mix with acid, as this will generate toxic chlorine gas.

  • Sodium Chlorite: Strong oxidizer. The solid can be sensitive to shock and friction. Keep away from combustible materials.[22] The solution is corrosive.

  • Quenching and Acidification: These steps are exothermic and may release gas. Perform them slowly, with cooling, and in a chemical fume hood.

Discussion of an Alternative: Jones Oxidation

For contexts where the use of chromium is permissible, the Jones oxidation offers a potent and rapid alternative.

Brief Protocol:

  • The Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[7]

  • The starting alcohol is dissolved in acetone and cooled in an ice bath.

  • The Jones reagent is added dropwise to the alcohol solution. The reaction is typically exothermic and rapid, indicated by a color change from orange to green.[23]

  • After the reaction is complete, the excess oxidant is quenched with isopropanol, and the product is isolated via extraction.

Causality and Consequences:

  • Advantage: The reaction is very fast and uses inexpensive reagents.[7]

  • Disadvantages: The primary drawback is the extreme toxicity and carcinogenicity of Cr(VI) compounds, which necessitate stringent handling protocols and generate hazardous waste.[5][6][7] The strongly acidic conditions are not suitable for substrates with sensitive functional groups.[8]

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. [Link]

  • De Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174. [Link]

  • Steves, J. E., & Stahl, S. S. (2021). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au, 1(11), 1839-1853. [Link]

  • Wenxuecity. (2023). Pinnick oxidation. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Organic Syntheses, 88, 228-236. [Link]

  • King Group, University of Georgia. (2023). SOP: Jones Oxidation for Triptycene-9-Carboxaldehyde. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link]

  • LibreTexts Chemistry. (2019). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • SynArchive. (n.d.). Pinnick-Lindgren Oxidation. [Link]

  • Orgoly. (2021). Pinnick Oxidation. [Link]

  • Hussein, A. A., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(8), 200799. [Link]

  • Reddit. (2024). TEMPO oxidation advice. [Link]

  • Badalyan, A., & Stahl, S. S. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 138(26), 8088–8091. [Link]

  • University of Georgia. (n.d.). Jones Reagent Safety Operating Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. [Link]

  • Chemistry with Caroline. (2023). Oxidation of Alcohols with Bleach in Organic Chemistry. [Link]

  • University of Delaware. (n.d.). Synthesis of Cyclopentanone. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). TEMPO-Bleach Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • TutorChase. (n.d.). What is the Jones oxidation and how does it relate to organic chemistry? [Link]

  • Organic Syntheses. (n.d.). TEMPO-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Iodosobenzene Diacetate (IBD). [Link]

  • Chem-Station. (2014). TEMPO Oxidation. [Link]

  • Sharma, A., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1848-1856. [Link]

  • Wikipedia. (n.d.). Jones oxidation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5318294, 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid. [Link]

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Sciencemadness Wiki. (2019). Jones oxidation. [Link]

  • Organic Chemistry Tutor. (n.d.). Jones Oxidation. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]

  • Huck, B. R., et al. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

Sources

Application Note: Chemoselective Conversion of (S)-4-(Hydroxymethyl)pyrrolidin-2-one to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of (S)-4-(Hydroxymethyl)pyrrolidin-2-one (CAS: 152563-27-0) to its corresponding alkyl halides is a pivotal transformation in the synthesis of racetam-class nootropics (e.g., Brivaracetam analogs) and GABAergic ligands. This guide details the protocols for synthesizing the Chloride , Bromide , and Iodide derivatives while strictly preserving the C4-stereocenter.

The core challenge lies in the substrate's duality: a sensitive lactam core that must remain intact and a polar primary alcohol requiring activation. This note prioritizes routes that minimize lactam ring opening and racemization.

Strategic Analysis & Reaction Pathways

Chemoselectivity & Stereochemical Integrity

The starting material possesses a stereogenic center at C4. Although the reaction occurs at the exocyclic C5 position (remote from the chiral center), harsh basic conditions or prolonged heating can induce epimerization via enolization at C3.

  • Acidic/Neutral Pathways: Preferred (e.g.,

    
    , Appel reaction).
    
  • Lactam Stability: The

    
    -lactam ring is generally stable to thionyl chloride and phosphorus halides.[1] However, the nitrogen (
    
    
    
    ) can participate in side reactions if not properly managed.
  • Solubility: The starting alcohol is highly polar/water-soluble.[1] As the reaction proceeds to the halide, lipophilicity increases, altering extraction strategies.

Reaction Pathway Diagram[1]

ReactionPathways Figure 1: Divergent synthetic pathways for alkyl halide installation on the pyrrolidinone scaffold. SM (S)-4-(Hydroxymethyl) pyrrolidin-2-one Cl (S)-4-(Chloromethyl) pyrrolidin-2-one SM->Cl SOCl2, Toluene cat. DMF, 65°C Br (S)-4-(Bromomethyl) pyrrolidin-2-one SM->Br CBr4, PPh3 DCM, 0°C -> RT Ms Intermediate: Mesylate SM->Ms MsCl, Et3N DCM, 0°C I (S)-4-(Iodomethyl) pyrrolidin-2-one Ms->I NaI, Acetone Reflux (Finkelstein)

[2]

Experimental Protocols

Protocol A: Synthesis of the Chloride

Method: Thionyl Chloride (


) Activation
Mechanism: 

displacement via chlorosulfite intermediate. Advantages: High atom economy, gaseous byproducts (

,

) simplify purification.
Materials
ReagentEquiv.Role
This compound1.0Substrate
Thionyl Chloride (

)
1.5 - 2.0Chlorinating Agent
DMF (Dimethylformamide)0.05 (Cat.)[1]Catalyst (Vilsmeier type)
Toluene or DCM10 VSolvent
Step-by-Step Procedure
  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and an acid gas trap (scrubber containing 1M NaOH).

  • Dissolution: Charge the flask with substrate (1.0 equiv) and anhydrous Toluene (or DCM). Add catalytic DMF (5 mol%).

    • Note: The substrate may not fully dissolve initially; this is acceptable.

  • Addition: Cool to

    
    . Add 
    
    
    
    (1.5 equiv) dropwise over 30 minutes.
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin.
  • Reaction: Allow to warm to Room Temperature (RT), then heat to

    
     for 2–4 hours.
    
    • Monitoring: TLC (MeOH/DCM 1:9) or LC-MS should show disappearance of the alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.
      
    • Critical: Co-evaporate with Toluene (

      
      ) to remove traces of acid.
      
    • Dissolve the residue in DCM and wash with saturated

      
       (carefully, gas evolution) to neutralize residual HCl.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually obtained as a pure oil/solid. If necessary, recrystallize from EtOAc/Hexane or flash chromatography.

Protocol B: Synthesis of the Bromide

Method: Appel Reaction Mechanism: Phosphine-mediated


.[1]
Advantages:  Neutral conditions, extremely mild, high stereochemical retention.
Materials
ReagentEquiv.Role
Substrate1.0Starting Material
Carbon Tetrabromide (

)
1.2Bromine Source
Triphenylphosphine (

)
1.5Activator
Dichloromethane (DCM)15 VSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck RBF under Nitrogen atmosphere.

  • Solution A: Dissolve Substrate (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM. Cool to 
    
    
    
    .
  • Addition: Dissolve

    
     (1.5 equiv) in minimal DCM. Add this solution dropwise to Solution A over 20 minutes.
    
    • Why: Adding phosphine last prevents side reactions between phosphine and concentrated bromide source in the absence of alcohol.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 3–6 hours.
    
  • Quench: Add water (equal volume) to quench.

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (

      
      ).
      
    • Combined organics are dried (

      
      ) and concentrated.
      
  • Purification: The crude will contain Triphenylphosphine oxide (

    
    ).
    
    • Trituration: Add cold Diethyl Ether;

      
       often precipitates. Filter off the solid.
      
    • Chromatography: Silica gel column (Gradient: 0

      
       5% MeOH in DCM).
      
Protocol C: Synthesis of the Iodide

Method: Finkelstein Reaction (via Mesylate) Mechanism: Two-step: Sulfonylation followed by Halide Exchange (


).
Advantages:  Direct iodination of primary alcohols is difficult; this route is reliable and avoids unstable 

.
Step 1: Mesylation[1][2]
  • Dissolve Substrate (1.0 equiv) in DCM with Triethylamine (1.5 equiv).

  • Cool to

    
    . Add Methanesulfonyl chloride (
    
    
    
    , 1.2 equiv) dropwise.
  • Stir 1 hour. Wash with water, 1M HCl, and Brine. Dry and concentrate to yield the Mesylate intermediate.

Step 2: Iodination[3]
  • Reagents: Mesylate intermediate (1.0 equiv), Sodium Iodide (

    
    , 3.0 equiv).
    
  • Solvent: Acetone (anhydrous).

  • Procedure: Dissolve reactants in Acetone. Heat to reflux (

    
    ) for 6–12 hours.
    
    • Driving Force: Sodium Mesylate is insoluble in acetone and precipitates, driving the equilibrium.

  • Workup: Filter off the solid salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with Sodium Thiosulfate (to remove free

    
     color), then water.
    
  • Result: (S)-4-(Iodomethyl)pyrrolidin-2-one.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Moisture Hydrolysis of reagents (

,

)
Use anhydrous solvents (<0.05% water).[1] Dry glassware.
Temperature Racemization of C4Do not exceed

. Avoid strong bases (e.g., NaH, LDA).
Stoichiometry Incomplete conversionUse 1.2–1.5 equiv of halide source. Monitor by TLC/LCMS.
Purification Lactam solubility in waterUse "salting out" (NaCl saturation) during aqueous workup to force lactam into organic phase.
Workflow Visualization: Troubleshooting Logic

Troubleshooting Figure 2: Troubleshooting logic for common synthetic hurdles. Start Reaction Analysis Incomplete Incomplete Conversion? Start->Incomplete Byproducts Impurity Profile? Start->Byproducts AddCat Add 5% DMF (Vilsmeier Intermediate) Incomplete->AddCat Chlorination IncreaseTemp Warm to 35°C Check PPh3 quality Incomplete->IncreaseTemp Bromination N_Alk Use N-Protected SM (e.g., N-Boc) Byproducts->N_Alk N-Alkylation observed? Racem Lower Temp Switch to Appel conditions Byproducts->Racem Loss of ee%?

Safety & Handling

  • Thionyl Chloride: Highly corrosive, releases toxic HCl and

    
    . Use only in a fume hood.
    
  • Alkyl Halides: The products are potential alkylating agents.[4][5] Handle with gloves and avoid inhalation.

  • Waste: Segregate halogenated waste. Phosphine oxides are toxic to aquatic life.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanistic grounding for and Appel reactions).
  • Appel, R. (1975).[4] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[4] Angewandte Chemie International Edition, 14(12), 801–811.[4] Link

  • PubChem. (2025). "4-(Hydroxymethyl)pyrrolidin-2-one Compound Summary." National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). "Appel Reaction Protocols and Mechanism." Link

  • Master Organic Chemistry. (2014). "SOCl2 Mechanism For Alcohols To Alkyl Halides." Link

  • BLD Pharm. (2025). "Product Analysis: 4-(Bromomethyl)pyrrolidin-2-one." Link

Sources

Using (S)-4-(Hydroxymethyl)pyrrolidin-2-one in peptide nucleic acid (PNA) synthesis

Application Note: Synthesis of Chiral -Hydroxymethyl PNA Monomers Using this compound

Executive Summary

Standard Peptide Nucleic Acid (PNA) suffers from poor aqueous solubility and a tendency to aggregate, which limits its therapeutic potential. The introduction of chiral substituents at the


This compound is a critical chiral building block for accessing


-hydroxymethyl PNA


Chemical Basis & Mechanism

The structural advantage of using this compound lies in its latent acyclic connectivity.

  • Chirality Source: The (S)-configuration at the C4 position of the pyrrolidinone ring translates directly to the

    
    -position of the PNA backbone upon ring opening.
    
  • Conformational Pre-organization: The resulting

    
    -hydroxymethyl group sterically constrains the PNA backbone, inducing a helical pre-organization that lowers the entropic penalty of binding to complementary DNA/RNA.
    
  • Solubility: The free hydroxyl group increases the hydrophilicity of the final oligomer, addressing the aggregation issues common in purine-rich PNA sequences.

Mechanism of Backbone Generation

The synthesis relies on the regioselective opening of the lactam ring to generate the


-amino acid core

GStart(S)-4-(Hydroxymethyl)pyrrolidin-2-oneOpenRing Opening(Hydrolysis)Start->OpenNaOH/H2OGammaAAChiral Gamma-Amino Acid(Intermediate)Open->GammaAAYields 4-amino-3-(hydroxymethyl)butanoic acidBackboneBackbone Assembly(+ Glycine Unit)GammaAA->BackboneReductive Aminationor AlkylationMonomerFmoc-gamma-PNAMonomerBackbone->MonomerNucleobase Attachment(DCC/HOBt)

Figure 1: Strategic workflow for converting the pyrrolidinone scaffold into a PNA monomer.

Experimental Protocol: Monomer Synthesis

Objective: Synthesis of Fmoc-protected

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • This compound (>97% ee)

  • N-Protection: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Linker: Ethyl bromoacetate or Glycine ethyl ester

  • Nucleobase: Thymine-1-acetic acid (or N-protected A/C/G acetic acids)

  • Coupling Agents: EDC·HCl, HOBt, DIPEA

  • Solvents: DMF (anhydrous), DCM, TFA

Step-by-Step Methodology
Phase 1: Ring Opening & N-Protection

The lactam ring is stable; hydrolysis requires basic conditions.

  • Hydrolysis: Dissolve 10 mmol of this compound in 20 mL of 1M NaOH. Reflux at 100°C for 4 hours.

    • Checkpoint: Monitor by TLC (loss of starting material). The product is the free amino acid: (3S)-4-amino-3-(hydroxymethyl)butanoic acid .

  • Fmoc Protection: Cool the solution to 0°C. Add 1.2 eq of Fmoc-OSu dissolved in dioxane (10 mL) and adjust pH to 9.0 with Na2CO3. Stir overnight at RT.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Result:Fmoc-(3S)-4-amino-3-(hydroxymethyl)butanoic acid .

Phase 2: Backbone Assembly

This step constructs the N-(2-aminoethyl)glycine skeleton.

  • Esterification: Dissolve the Fmoc-amino acid in MeOH with catalytic H2SO4 to form the methyl ester.

  • Reduction (Critical Step): The carboxyl group must be converted to an aldehyde or alcohol for coupling to glycine.

    • Alternative (High Purity): Reduce the methyl ester to the alcohol (using LiBH4), then oxidize to the aldehyde (Swern oxidation).

    • Reductive Amination: React the generated aldehyde with Glycine ethyl ester in the presence of NaBH3CN (Sodium cyanoborohydride) in MeOH/Acetic acid (1%).

    • Result: The Fmoc-protected

      
      -hydroxymethyl backbone  (secondary amine).
      
Phase 3: Nucleobase Attachment
  • Coupling: Dissolve the backbone secondary amine (1 eq) in DMF. Add Thymine-1-acetic acid (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Reaction: Stir at RT for 12 hours. The amide bond forms between the backbone secondary amine and the nucleobase acetic acid.

  • Final Deprotection: Hydrolyze the ethyl ester (on the glycine unit) using LiOH in THF/Water to reveal the free carboxylic acid.

  • Purification: Purify the final monomer by Flash Chromatography (DCM/MeOH gradient).

Quantitative Yield Targets:

Step Reaction Target Yield QC Parameter
1 Lactam Hydrolysis >90% MS (ESI)
2 Reductive Amination 65-75% NMR (Backbone integrity)

| 3 | Nucleobase Coupling | >80% | HPLC Purity >95% |

Solid-Phase Peptide Synthesis (SPPS) Integration

Once the monomer is synthesized, it is used in standard Fmoc-based SPPS.[1]

Resin: Rink Amide ChemMatrix (for better swelling). Loading: 0.2–0.3 mmol/g (Low loading prevents aggregation).

SPPS Cycle Protocol
  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Wash: DMF (5x), DCM (5x).

  • Coupling:

    • Monomer: 4 equivalents relative to resin loading.

    • Activator: HATU (3.8 eq) + HOAt (3.8 eq).

    • Base: DIPEA (8 eq) and 2,6-Lutidine (2 eq).

    • Time: 60 minutes at RT (Double coupling recommended for

      
      -modified monomers due to steric bulk).
      
  • Capping: Acetic anhydride/Pyridine/DMF (5:6:89) for 5 min.

SPPSStartFmoc-PNA-ResinDeprotectFmoc Removal(20% Piperidine)Start->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1CoupleCoupling(Monomer + HATU + Base)Wash1->CoupleWash2Wash (DMF/DCM)Couple->Wash2CapCapping(Ac2O)Wash2->CapRepeatNext Cycle?Cap->RepeatRepeat->DeprotectYesEndEndRepeat->EndNo (Cleavage)

Figure 2: SPPS Cycle for incorporating

Quality Control & Validation

The introduction of the hydroxymethyl group creates a potential site for side reactions (O-acylation).

  • Self-Validating Step: Perform a "Test Cleavage" after 5 cycles. Analyze by MALDI-TOF. If O-acylation is observed (Mass + 42 Da), treat the resin with 20% Piperidine (which reverses O-acylation) or use the O-TBDMS protected version of the starting material if available.

  • Melting Temperature (

    
    ):  A fully modified 
    
    
    -PNA decamer should exhibit a
    
    
    of +2°C to +5°C per modification compared to unmodified PNA when hybridized to DNA.

References

  • Synthesis of

    
    -PNA Monomers:  Bahal, R., et al. "Synthesis of optically pure 
    
    
    PNA monomers: a comparative study." Journal of Organic Chemistry, 2012. Link
  • PNA Properties: Nielsen, P. E., et al. "Peptide Nucleic Acid (PNA).[1][] A DNA mimic with a peptide backbone."[1][] Bioconjugate Chemistry, 1994. Link

  • Mitsunobu Reaction in PNA: Sugiyama, T., et al. "Synthesis of

    
    -position modified PNA monomers." Tetrahedron Letters, 2010. Link
    
  • Pyrrolidinone Scaffolds: Vilaivan, T. "Pyrrolidinyl PNA: The importance of the ring structure." Accounts of Chemical Research, 2015. Link

Application Note: Biocatalytic Hydroxylation of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Pyrrolidinone (γ-lactam) motifs are ubiquitous pharmacophores found in nootropic agents (e.g., racetams), kinase inhibitors, and antimicrobial agents. The introduction of a hydroxyl group onto the pyrrolidinone ring significantly alters physicochemical properties (logP, solubility) and provides a handle for further diversification. However, traditional chemical oxidation (e.g., metal-catalyzed C–H activation) often suffers from poor regioselectivity and harsh conditions that are incompatible with complex pharmaceutical intermediates.

This Application Note details biocatalytic protocols for the hydroxylation of pyrrolidinone derivatives. We focus on two primary enzymatic classes: Cytochrome P450 monooxygenases (CYPs) and 2-Oxoglutarate-dependent dioxygenases (2-ODDs) . These methods offer mild, aqueous-phase activation of unactivated


 C–H bonds with high enantiomeric excess (

).

Mechanistic Principles & Enzyme Selection

The Biocatalytic Landscape

Selecting the correct enzyme superfamily depends on the specific position of hydroxylation required and the substrate substitution pattern.

FeatureCytochrome P450s (Class I/II)2-Oxoglutarate Dioxygenases (2-ODDs)
Primary Mechanism Heme-thiolate radical reboundNon-heme Fe(II) oxidative decarboxylation
Cofactors NADPH,

, Reductase partner
2-Oxoglutarate (2-OG),

, Fe(II), Ascorbate
Target Regioselectivity Typically C3 or C4 (tunable via engineering)Highly specific (often C4-trans or C3-cis)
Substrate Scope Broad (hydrophobic N-substituents preferred)Narrower (often requires carboxylate/polar anchor)
Representative Enzyme P450 BM3 (CYP102A1) variantsSphingomonas sp. HXN-200 hydroxylases
Reaction Pathway Visualization

The following diagram illustrates the divergent catalytic cycles and the critical electron/cofactor flow required for both systems.

BiocatalyticPathways cluster_P450 Cytochrome P450 Pathway cluster_2ODD 2-OG Dependent Dioxygenase Pathway P450_Rest P450 (Fe3+) Substrate_Bind Substrate Binding P450_Rest->Substrate_Bind Oxy_Species Compound I (Fe4+=O Radical) Substrate_Bind->Oxy_Species + O2, + 2e- Reductase NADPH (Reductase Domain) Reductase->Oxy_Species Electron Transfer Hydroxylation_P450 Radical Rebound Hydroxylation Oxy_Species->Hydroxylation_P450 Hydroxylation_P450->P450_Rest Release Product ODD_Rest Enzyme-Fe(II) Cofactor_Bind Bind 2-OG & Substrate ODD_Rest->Cofactor_Bind Decarbox Oxidative Decarboxylation Cofactor_Bind->Decarbox + O2 Ferryl Fe(IV)=O Species Decarbox->Ferryl Release Succinate/CO2 Succinate Succinate + CO2 Decarbox->Succinate Hydroxylation_ODD H-Abstraction & Hydroxylation Ferryl->Hydroxylation_ODD Hydroxylation_ODD->ODD_Rest Release Product

Figure 1: Comparative catalytic cycles for P450 and 2-OG dependent oxygenases. Note the distinct cofactor requirements: NADPH for P450s vs. α-Ketoglutarate (2-OG) for Dioxygenases.

Protocol A: P450 BM3-Mediated Hydroxylation

Best for: N-substituted pyrrolidinones (e.g., N-benzyl, N-aryl) requiring C3 or C4 hydroxylation. System: E. coli BL21(DE3) expressing engineered P450 BM3 (CYP102A1).[1]

Materials[1][2][3][4]
  • Host: E. coli BL21(DE3) or DH5α (for cloning).

  • Plasmid: pET28a(+) containing P450 BM3 variant (e.g., F87A/A328V for bulky substrates).

  • Media: TB (Terrific Broth) supplemented with trace metals.

  • Cofactor Regen: Glucose (substrate for endogenous GDH).

  • Substrate: N-benzyl-2-pyrrolidinone (Stock: 500 mM in DMSO).

Experimental Workflow
Step 1: Expression[1]
  • Inoculate 10 mL LB (+ antibiotic) with a single colony. Incubate overnight at 37°C.

  • Transfer 1% (v/v) into 50 mL TB medium in a 250 mL baffled flask.

  • Incubate at 37°C, 200 rpm until

    
     reaches 0.6–0.8.
    
  • Induction: Cool to 25°C. Add IPTG (0.5 mM final) and 5-aminolevulinic acid (0.5 mM, heme precursor).

  • Express for 18–24 hours at 20–25°C. Note: Lower temperatures favor proper heme incorporation.

Step 2: Whole-Cell Biotransformation
  • Harvest cells (4,000

    
     g, 15 min). Resuspend in 100 mM Potassium Phosphate Buffer (KPi), pH 7.5, to a final 
    
    
    
    of 30–60 (high cell density is critical for P450 activity).
  • Additives: Add Glucose (1% w/v) to fuel intracellular NADPH regeneration via glycolysis/GDH.

  • Substrate Addition: Add substrate (final conc. 5–10 mM). Keep DMSO < 2% (v/v).

  • Incubation: Shake in baffled flasks or deep-well plates at 25°C, 250 rpm. Critical: Ensure high oxygen transfer (do not seal tightly).

  • Timepoint: Sample at 4h, 8h, and 24h.

Step 3: Workup & Analysis
  • Quench 500

    
    L aliquot with 500 
    
    
    
    L acetonitrile (or ethyl acetate for extraction).
  • Vortex vigorously (1 min) and centrifuge (10,000

    
     g, 5 min).
    
  • Analyze supernatant via HPLC (C18 column, Water/MeCN gradient).

Protocol B: Regioselective Hydroxylation using Sphingomonas sp.[5] System

Best for: High stereoselectivity (S)-4-hydroxy-pyrrolidin-2-one formation.[2] System: Whole-cell Sphingomonas sp. HXN-200 or recombinant E. coli expressing the specific hydroxylase genes.

The "HXN-200" Advantage

Unlike P450s, the enzyme system in Sphingomonas sp. HXN-200 is a carbocycle-selective hydroxylase that tolerates polar lactam rings well. It typically yields the (S)-4-hydroxy enantiomer with


 ee.[2]
Protocol Modifications for 2-ODDs

If using a recombinant E. coli expressing a 2-ODD (e.g., proline hydroxylase homolog):

  • Cofactor Supplementation: The cell's endogenous 2-oxoglutarate pool may be limiting.

    • Optimization: Add

      
      -ketoglutarate (5 mM)  and L-ascorbate (2 mM)  to the buffer.
      
    • Iron:[3][4] Ensure the expression media was supplemented with

      
       (100 
      
      
      
      M).
  • Aeration: 2-ODDs require

    
     as a co-substrate (stoichiometric). Maintain dissolved oxygen > 20%.
    

Analytical Validation & Data Interpretation

HPLC Method Parameters
  • Column: Chiralpak AD-H or OD-H (for enantiomer separation).

  • Mobile Phase: Hexane:Isopropanol (80:20 or 90:10).

  • Detection: UV at 210 nm (amide bond) or 254 nm (if N-benzyl group present).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Substrate insolubilityAdd cyclodextrin (HP-

-CD) or Triton X-100 (0.1%) to solubilize.
No Product (P450) Uncoupling (ROS formation)Check cell lysate for "P420" (inactive form) vs "P450" (active) via CO-difference spectra.
Regio-scrambling Steric mismatchScreen active site mutants (e.g., L188Q, A74G in P450 BM3) to constrain binding orientation.
Product Degradation Over-oxidationStop reaction earlier; use a biphasic system (e.g., add overlay of dodecane) to sequester product.

References

  • Reetz, M. T. (2013). Biocatalysis in Organic Synthesis and Evolution. Wiley-VCH. Link

  • Li, A., et al. (2020).[5] P450-Catalyzed Regio- and Stereoselective Hydroxylation of Steroids and Lactams. Frontiers in Bioengineering and Biotechnology. Link

  • Chang, D., et al. (2000). Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp.[2] HXN-200. Organic Letters, 2(24), 3949-3952. Link

  • Whitehouse, C. J., et al. (2012). P450 BM3 (CYP102A1): connecting the dots. Chemical Society Reviews, 41, 1218-1260. Link

  • Gehres, S., et al. (2025).[6] Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines. Journal of Organic Chemistry. Link

  • Schofield, C. J., & Zhang, Z. (1999). Structural and mechanistic studies on 2-oxoglutarate-dependent oxygenases and related enzymes. Current Opinion in Structural Biology. Link

Sources

Application Notes and Protocols for the Preparation of 4-(Sulfonyloxymethyl)pyrrolidin-2-one Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of this scaffold is key to exploring structure-activity relationships and developing novel therapeutic agents. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of 4-(sulfonyloxymethyl)pyrrolidin-2-one intermediates. By converting the primary alcohol of 4-(hydroxymethyl)pyrrolidin-2-one into a potent leaving group, such as a mesylate or tosylate, these intermediates become highly valuable precursors for nucleophilic substitution, enabling the facile introduction of diverse functionalities.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for synthesizing these critical building blocks.

Introduction: The Strategic Importance of Sulfonate Activation

The five-membered lactam ring of pyrrolidin-2-one offers a unique combination of structural rigidity, hydrogen bonding capabilities, and conformational flexibility, making it an attractive framework in drug design.[1][5] Specifically, chiral intermediates like (S)- or (R)-4-hydroxy-2-pyrrolidinone serve as versatile starting points for creating complex bioactive molecules.[6]

However, the hydroxyl group is a poor leaving group for nucleophilic substitution reactions. To overcome this limitation, it must be chemically activated. Sulfonylation—the conversion of an alcohol to a sulfonate ester—is a cornerstone strategy for this purpose. The resulting sulfonyloxy group (e.g., mesylate, tosylate) is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This activation transforms the inert hydroxymethyl group into a reactive electrophilic site, primed for reaction with a wide array of nucleophiles.

This guide details the preparation of two common and highly useful intermediates: the mesylate and the tosylate of 4-(hydroxymethyl)pyrrolidin-2-one.

Reaction Principle and Mechanism

The synthesis of 4-(sulfonyloxymethyl)pyrrolidin-2-one intermediates proceeds via the reaction of 4-(hydroxymethyl)pyrrolidin-2-one with a corresponding sulfonyl chloride (methanesulfonyl chloride for the mesylate or p-toluenesulfonyl chloride for the tosylate). The reaction is conducted in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[7]

The mechanism involves the nucleophilic attack of the primary alcohol onto the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and deprotonation by the base yields the desired sulfonate ester.

Sulfonylation Mechanism R_OH R-CH₂-OH (4-(hydroxymethyl)pyrrolidin-2-one) Intermediate R-CH₂-O⁺(H)-SO₂-R'   Cl⁻ R_OH->Intermediate Nucleophilic Attack SulfonylCl R'-SO₂-Cl (Sulfonyl Chloride) SulfonylCl->Intermediate Base Base (e.g., Et₃N) Byproduct Base-H⁺   Cl⁻ Base->Byproduct Product R-CH₂-O-SO₂-R' (Sulfonate Ester) Intermediate->Product Deprotonation by Base

Caption: General mechanism for the sulfonylation of an alcohol.

Experimental Protocols

These protocols are designed for the synthesis of the chiral (R)-enantiomer, but are equally applicable to the (S)-enantiomer or the racemic mixture, starting from the corresponding alcohol.

Protocol 1: Synthesis of (R)-4-((Methylsulfonyl)oxymethyl)pyrrolidin-2-one (Mesylate)

This protocol details the conversion of the alcohol to its corresponding mesylate, a slightly more reactive and less sterically hindered sulfonate ester compared to the tosylate.[7]

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
(R)-4-(hydroxymethyl)pyrrolidin-2-one66673-40-3115.135.00 g43.4
Methanesulfonyl chloride (MsCl)124-63-0114.553.9 mL (5.75 g)50.2
Triethylamine (TEA)121-44-8101.199.1 mL (6.59 g)65.1
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01As needed-
Saturated Sodium Chloride (Brine) solution7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4-(hydroxymethyl)pyrrolidin-2-one (5.00 g, 43.4 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Rationale: This step is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Base Addition: Add triethylamine (9.1 mL, 65.1 mmol) to the cooled solution.

  • Reagent Addition: Slowly add methanesulfonyl chloride (3.9 mL, 50.2 mmol) dropwise over 10-15 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C. Rationale: A slow, controlled addition prevents a rapid exotherm and ensures homogenous reaction conditions.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by adding 50 mL of cold water.

  • Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 50 mL of cold 1 M HCl. Rationale: To remove excess triethylamine.

    • 50 mL of saturated NaHCO₃ solution. Rationale: To neutralize any remaining acidic species.[8]

    • 50 mL of brine. Rationale: To remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure mesylate intermediate.

Protocol 2: Synthesis of (R)-4-(((4-Methylphenyl)sulfonyl)oxymethyl)pyrrolidin-2-one (Tosylate)

This protocol describes the preparation of the tosylate intermediate. Tosylates are often crystalline solids, which can simplify purification by recrystallization.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
(R)-4-(hydroxymethyl)pyrrolidin-2-one66673-40-3115.135.00 g43.4
p-Toluenesulfonyl chloride (TsCl)98-59-9190.659.11 g47.8
Pyridine, anhydrous110-86-179.1050 mL-
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Saturated Copper (II) Sulfate (CuSO₄) solution7758-99-8159.61As needed-
Saturated Sodium Chloride (Brine) solution7647-14-558.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask, add (R)-4-(hydroxymethyl)pyrrolidin-2-one (5.00 g, 43.4 mmol) and p-toluenesulfonyl chloride (9.11 g, 47.8 mmol).

  • Dissolution & Cooling: Add 50 mL of anhydrous pyridine and 50 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice-water bath. Rationale: Pyridine acts as both the base and a solvent. DCM is added to improve solubility.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours). A precipitate of pyridinium hydrochloride will form.[9]

  • Work-up - Quenching: Cool the mixture back to 0 °C and slowly add 100 mL of cold water to quench the reaction.

  • Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 2 x 75 mL of cold 1 M HCl. Rationale: To remove the pyridine.

    • 2 x 75 mL of saturated CuSO₄ solution. Rationale: Copper sulfate forms a complex with any remaining pyridine, aiding its removal.

    • 75 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by flash column chromatography on silica gel.

Workflow and Application Visualization

Synthesis and Application Workflow cluster_synthesis Synthesis Workflow cluster_application Intermediate Application Start Start: (R)-4-(hydroxymethyl) pyrrolidin-2-one Reaction Sulfonylation (MsCl or TsCl, Base, DCM, 0°C -> RT) Start->Reaction Workup Aqueous Work-up (Wash with acid, base, brine) Reaction->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Product: 4-(sulfonyloxymethyl) pyrrolidin-2-one Purify->Product Intermediate 4-(sulfonyloxymethyl) pyrrolidin-2-one SN2 SN2 Reaction Intermediate->SN2 Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, N₃⁻) Nucleophile->SN2 Final_Product Final Product: 4-((Nu)methyl)pyrrolidin-2-one SN2->Final_Product

Caption: Workflow from starting material to the application of the sulfonate intermediate.

Characterization Data

Confirmation of the product structure and purity is essential. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]

Expected ¹H NMR and ¹³C NMR Data

The following table summarizes the expected chemical shifts for the key atoms in the mesylate product. The exact values may vary depending on the solvent used.

Atom Position (Mesylate)Expected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)Notes
-SO₂-CH₃ ~3.0~37Characteristic singlet for the mesyl group methyl protons.
CH₂ -OMs~4.2 - 4.3~69Downfield shift compared to the starting alcohol (~3.6 ppm).
Ring CH -CH₂OMs~2.7 - 2.9~38Methine proton adjacent to the sulfonyloxymethyl group.
Ring CH₂ -C=O~2.5 - 2.6~35Methylene protons adjacent to the carbonyl.
Ring CH₂ -N~3.3 - 3.5~45Methylene protons adjacent to the nitrogen.
C =O-~177Carbonyl carbon of the lactam.
N -H~6.5 - 7.5 (broad)-Lactam N-H proton, often broad and exchangeable.

For the tosylate, expect an additional aromatic signal (~7.4-7.8 ppm) and a methyl singlet (~2.4 ppm).

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents and reagents for optimal results.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider extending the reaction time, adding a slight excess of the sulfonyl chloride, or ensuring the base is of high purity.[12]

  • Choice of Base: Triethylamine is a common and effective base. Pyridine can also be used and may sometimes lead to cleaner reactions, though its removal during work-up is more involved.[7][12] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in small amounts for less reactive alcohols, but is often unnecessary for primary alcohols.

  • Purification: Sulfonate esters are potent electrophiles and can be unstable on silica gel for extended periods.[13] It is advisable to perform column chromatography relatively quickly. If the product is a solid, recrystallization is a preferred method for purification.

References

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Grotowska, K., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports. [Link]

  • LookChem. General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Mohammed, S. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (S)-4-Hydroxy-2-pyrrolidinone in Novel Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fairweather, J. K., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. [Link]

  • Okonkwo, E. M., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. [Link]

  • Ramli, N. A., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • Organic Syntheses. 4-ACETYLPYRIDINE OXIME TOSYLATE. Organic Syntheses. [Link]

  • YouTube. (2018). Conversation of alcohols to sulfonate esters. YouTube. [Link]

  • Sciencemadness.org. An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Sciencemadness.org. [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Reddit. (2025). Tosylation protocol? r/Chempros - Reddit. [Link]

  • Al-Imam, A., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. PMC. [Link]

  • Rhodium.ws. Synthesis of Mesylates From Alcohols. . [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Xin, M., et al. (2018). Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. PMC. [Link]

  • Westphal, F., et al. (2008). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Forensic Science International. [Link]

  • Wilson, S. L., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Analysis of Anaerobic Microbial Metabolic Response to Benzalkonium Chloride Disinfectant. MDPI. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting lactam ring opening in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Lactam Ring Opening in Basic Conditions

Welcome to the Advanced Organic Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

You are accessing the technical guide for Base-Promoted Lactam Hydrolysis . This workflow is deceptively simple; while


-lactams often pop open upon mere inspection, 

- and

-lactams can remain inert even in boiling caustic solutions. This guide addresses the thermodynamic and kinetic barriers governing these reactions and provides self-validating protocols to ensure efficient ring opening without polymerization or racemization.

Module 1: The Mechanistic Baseline ( )

Before troubleshooting, we must establish the ground truth. Base-catalyzed lactam hydrolysis follows the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.

Unlike acyclic amides, the reactivity of lactams is governed by the interplay of Ring Strain and Amide Resonance .[1]

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon.
    
  • Tetrahedral Intermediate: A high-energy anionic intermediate forms.

  • Collapse & Scission: The C-N bond cleaves. Crucial Note: The leaving group is an amine anion (

    
    ), which is a poor leaving group (
    
    
    
    ). This step is thermodynamically unfavorable unless coupled with immediate protonation by the solvent (water) to form the neutral amine.
Mechanism Visualization

Figure 1: The kinetic pathway of alkaline lactam hydrolysis.

LactamHydrolysis Reactant Lactam (Cyclic Amide) TS Tetrahedral Intermediate (O-) Reactant->TS Nucleophilic Attack Base OH- Base->TS Collapse C-N Bond Scission TS->Collapse Rate Limiting Step Protonation Proton Transfer Collapse->Protonation Amine Anion Generation Product Amino Acid Salt Protonation->Product Irreversible

Caption: The


 pathway requires solvent protonation to drive the equilibrium forward, as the amine anion is a poor leaving group.

Module 2: Reactivity Matrix & Ring Strain

A common user error is treating all lactams equally. Reactivity drops precipitously as ring size increases, primarily due to the restoration of amide resonance in larger rings.

Ring SizeCommon NameStrain Energy (kcal/mol)Resonance StabilizationHydrolysis Difficulty
4

-Lactam
~23.0Inhibited (Non-planar N)Trivial (Opens at pH 8-9)
5

-Lactam
~1.5Full (Planar)High (Requires heat + strong base)
6

-Lactam
~0-1.0Full (Planar)High (Similar to acyclic amides)
7

-Lactam
~3-4.0Partial (Conformational)Moderate (Risk of polymerization)

Expert Insight:


-lactams are highly reactive not just because of bond angle strain, but because the rigid ring forces the Nitrogen into a pyramidal geometry, preventing orbital overlap with the carbonyl. 

-lactams are "dead" thermodynamically; they are essentially stable, planar amides.

Module 3: Troubleshooting Common Failures

Issue 1: "My reaction is stuck (No Conversion)"

Diagnosis: You are likely trying to open a


- or 

-lactam using standard saponification conditions (LiOH/MeOH, RT). The activation energy is too high. The Fix (N-Activation): If the lactam nitrogen is secondary (

), the leaving group ability is poor.
  • Strategy: Install an Electron Withdrawing Group (EWG) on the nitrogen (e.g., Boc, Tosyl, Cbz) before hydrolysis.

  • Mechanism: The EWG pulls electron density from the nitrogen, destabilizing the amide bond and stabilizing the resulting amine anion leaving group.

  • Result: Hydrolysis rates can increase by orders of magnitude [1].

Issue 2: "I obtained a polymer/gel instead of the amino acid"

Diagnosis: Anionic Ring-Opening Polymerization (AROP).[2] Cause: High concentration and low water content. In the absence of excess water, the resulting amine anion (


) acts as a nucleophile, attacking another lactam molecule instead of being protonated [2].
The Fix: 
  • Dilution: Run the reaction at

    
    .
    
  • Solvent: Ensure water is the co-solvent (at least 20% v/v). Do not use anhydrous alcohols with catalytic alkoxides unless you want Nylon.

Issue 3: "My product racemized"

Diagnosis: Base-catalyzed enolization. Cause: If your lactam has a chiral center


 to the carbonyl, strong bases (NaOH, KOH) will deprotonate the 

-carbon, forming an achiral enolate. The Fix:
  • Switch Reagent: Use Lithium Hydroperoxide (LiOOH) .

  • Why? The hydroperoxide anion (

    
    ) is more nucleophilic than 
    
    
    
    (
    
    
    -effect) but less basic (
    
    
    11.6 vs 15.7). It attacks the carbonyl faster than it deprotonates the
    
    
    -carbon [3].

Module 4: Troubleshooting Logic Flow

Figure 2: Decision tree for selecting the correct lysis protocol.

Troubleshooting Start Start: Lactam Hydrolysis CheckRing Check Ring Size Start->CheckRing Beta Ring = 4 (Beta) CheckRing->Beta Strained GammaDelta Ring = 5, 6, 7 CheckRing->GammaDelta Stable Standard Protocol A: Standard Saponification (LiOH/THF/H2O) Beta->Standard CheckChiral Chiral Center at Alpha? GammaDelta->CheckChiral Yes Yes CheckChiral->Yes Sensitive No No CheckChiral->No Robust Peroxide Protocol B: LiOOH (Peroxide) (Prevents Racemization) CheckSub Is Nitrogen Substituted? CheckSub->Yes Tertiary Amide CheckSub->No Secondary Amide Activate Protocol C: N-Activation (Boc/Ts) then Hydrolysis HighTemp Protocol D: High Temp/Pressure (100°C+, KOH) Yes->Peroxide Yes->HighTemp Brute Force No->CheckSub No->Activate Best Practice

Caption: Select the protocol based on ring stability and substrate sensitivity.

Module 5: Validated Protocols

Protocol B: LiOOH Hydrolysis (For Chiral/Stubborn Substrates)

Use this for


-lactams where racemization is a concern.
  • Preparation: Dissolve the lactam (1.0 equiv) in THF (0.1 M). Cool to 0°C.

  • Reagent Formation: In a separate vessel, mix

    
     (30% aq, 4.0 equiv) with LiOH (2.0 equiv). Stir for 5 mins to generate LiOOH in situ.
    
  • Addition: Add the LiOOH solution dropwise to the lactam.

  • Reaction: Allow to warm to RT. Monitor by TLC. The

    
     nucleophile attacks the carbonyl to form a peracid intermediate, which rapidly hydrolyzes.
    
  • Quench: Quench carefully with

    
     (sat. aq) to destroy excess peroxide before acidification.
    
Protocol C: N-Activation Strategy

Use this for unreactive


-lactams.
  • Activation: Treat lactam with

    
     (1.2 equiv), 
    
    
    
    , and DMAP (cat.) in DCM. Isolate the N-Boc lactam.
  • Hydrolysis: Dissolve N-Boc lactam in THF/Water (3:1). Add LiOH (3.0 equiv).

  • Observation: Reaction usually proceeds at RT within 1-4 hours due to the destabilized amide bond.

  • Workup: Acidify to pH 4. The N-Boc group may remain or fall off depending on acid strength/time, but the ring will be open.

References
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[3] Link

  • Sebenik, A. (2022).[4] Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers. RSC Advances. Link

  • Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral metal enolates. Journal of the American Chemical Society. (Foundational text on enolate racemization and peroxide hydrolysis methods). Link

Sources

Technical Support Center: Stereochemical Integrity in (S)-4-(Hydroxymethyl)pyrrolidin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with the versatile chiral building block, (S)-4-(Hydroxymethyl)pyrrolidin-2-one. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of derivatization while preserving the critical stereochemistry of your molecule. Our focus is to empower you with the knowledge to anticipate, diagnose, and solve racemization issues, ensuring the stereochemical integrity of your synthetic intermediates and final products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For this compound, the stereocenter at the C4 position is crucial for its function as a chiral building block. The specific three-dimensional arrangement of substituents at this center dictates the stereochemical outcome of subsequent reactions and the ultimate biological activity of the target molecule. Loss of this stereochemical information through racemization leads to a mixture of diastereomeric products, which can be difficult to separate and can result in a final active pharmaceutical ingredient (API) with reduced efficacy, altered pharmacological profiles, or undesired side effects.

Q2: What is the primary chemical mechanism that causes racemization in this molecule?

A: The primary mechanism of racemization for this compound is enolization . The proton on the chiral carbon (C4), which is alpha to the carbonyl group of the lactam, is acidic. Under basic conditions, a base can abstract this proton to form a planar enolate intermediate. In this planar state, the stereochemical information at C4 is temporarily lost. When the enolate is subsequently protonated (e.g., by a solvent or during aqueous workup), the proton can add to either face of the planar double bond with roughly equal probability, leading to the formation of both the (S) and (R) enantiomers, thus causing racemization. Strong bases, high temperatures, and prolonged reaction times significantly favor this process.

Q3: Which functional groups on the molecule are typically derivatized, and what are the associated risks?

A: The two primary sites for derivatization are the lactam nitrogen (N1) and the primary hydroxyl group (-CH₂OH).

  • N-Alkylation / N-Acylation: This is the most common derivatization. The primary risk here is racemization at C4. The reaction often requires a base to deprotonate the lactam nitrogen, making it nucleophilic. If the chosen base is too strong or if the temperature is too high, it can also deprotonate the C4 proton, leading to the racemization mechanism described above.

  • O-Protection / O-Activation: The hydroxyl group can be protected (e.g., as a silyl ether) or activated (e.g., as a tosylate or mesylate) for subsequent displacement. While direct racemization at C4 is less common during these steps, certain reagents or conditions can still pose a risk. For instance, using a strongly basic catalyst for protection could initiate enolization. Furthermore, activation followed by nucleophilic substitution can be susceptible to steric hindrance, which influences reaction rates.[2][3][4][5]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues.

Problem 1: Significant loss of enantiomeric excess (e.e.) is observed after N-alkylation.
  • Potential Cause A: Inappropriate Base Selection. Strong bases like potassium tert-butoxide (t-BuOK), sodium hydroxide (NaOH), or lithium diisopropylamide (LDA) are highly effective at deprotonating the lactam nitrogen but are also strong enough to readily abstract the alpha-proton at C4, leading to rapid enolization and racemization.

  • Solution A: Employ a Milder, Non-Nucleophilic Base. The ideal base should be strong enough to deprotonate the nitrogen but not the alpha-carbon. Sodium hydride (NaH) is a superior choice.[6][7][8][9][10] As a non-nucleophilic, heterogeneous base, it deprotonates the lactam nitrogen at the solid-liquid interface to form the sodium salt, which is then soluble. The reaction is irreversible as hydrogen gas evolves, driving the formation of the desired N-anion without establishing an equilibrium that could favor C4 deprotonation.

BaseTypical pKa (Conjugate Acid)Racemization RiskComments
NaOH, KOH~15.7 (H₂O)HighStrongly basic and nucleophilic. Promotes enolization.
t-BuOK~17 (t-BuOH)HighVery strong, sterically hindered base. High risk of enolization.
LDA~36 (Diisopropylamine)HighExtremely strong base, typically used for kinetic enolate formation.
NaH **~36 (H₂) **Low Recommended. Irreversibly deprotonates N-H.[6][7]
Cs₂CO₃~10.3 (HCO₃⁻)ModerateMilder base, but reactions can be slow, requiring higher temperatures.
  • Potential Cause B: Elevated Reaction Temperature. The rate of enolization, like most chemical reactions, increases with temperature. Running N-alkylation reactions at room temperature or higher significantly increases the risk of racemization, even with a relatively mild base.

  • Solution B: Maintain Low Reaction Temperatures. Perform the deprotonation step at 0 °C. After the addition of the alkylating agent (e.g., alkyl halide), the reaction can be allowed to warm slowly to room temperature if necessary, but the initial stages should be kept cold. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower throughout the process is advisable. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Problem 2: Racemization or side products are observed during hydroxyl group protection.
  • Potential Cause: Basic or Nucleophilic Reagents. While the primary goal is to modify the -OH group, some standard procedures can inadvertently create a basic environment. For example, using certain amine bases in excess or at high temperatures can be problematic.

  • Solution: Use a Neutral or Mildly Basic Protection Protocol. The formation of silyl ethers is an excellent strategy for protecting the hydroxyl group under mild conditions that preserve stereochemistry.[11][12] The reaction of an alcohol with a silyl chloride proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom, meaning the chiral carbon is not directly involved in the bond-forming or bond-breaking steps.[13]

    • Recommended Reagents: tert-Butyldimethylsilyl chloride (TBSCl) with imidazole as a mild base in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).[13][14][15] Imidazole acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, without being basic enough to cause enolization at C4.[15][16]

Visualization of Key Mechanisms
Mechanism of Base-Catalyzed Racemization

The following diagram illustrates how a strong base can lead to the loss of stereochemistry at the C4 position through the formation of a planar enolate intermediate.

Caption: Base-catalyzed racemization via a planar enolate.

Decision Workflow for Derivatization Strategy

This workflow guides the user through selecting the appropriate conditions to minimize racemization risk based on the desired transformation.

decision_workflow Figure 2: Decision Workflow for Minimizing Racemization start Start: Derivatize this compound decision1 Which group to derivatize? start->decision1 N_alkylation N-Alkylation / N-Acylation decision1->N_alkylation Lactam N-H O_protection O-Protection / O-Activation decision1->O_protection Primary -OH base_choice Choose Base N_alkylation->base_choice protection_reagent Choose Protecting Group O_protection->protection_reagent na_h Use NaH in THF/DMF base_choice->na_h Low Risk strong_base Avoid: t-BuOK, NaOH, LDA base_choice->strong_base High Risk temp_control Set Temperature to 0 °C monitor Monitor reaction by TLC/LCMS. Minimize reaction time. temp_control->monitor na_h->temp_control tbscl Use TBSCl / Imidazole in DCM protection_reagent->tbscl Silyl Ether tbscl->monitor analysis Verify Enantiomeric Excess (e.e.) using Chiral HPLC monitor->analysis

Caption: Workflow for selecting racemization-free conditions.

Validated Experimental Protocols

Protocol 1: Racemization-Free N-Alkylation using Sodium Hydride

This protocol describes the N-alkylation of this compound with benzyl bromide as an example electrophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Anhydrous hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add NaH (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Washing: Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

  • Suspension: Suspend the washed NaH in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes. Vigorous hydrogen evolution will be observed.

  • Stirring: Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full formation of the sodium salt.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-benzylated product.

  • Validation: Confirm the enantiomeric excess of the purified product using a validated chiral HPLC method (see Protocol 3).

Protocol 2: O-Protection with tert-Butyldimethylsilyl Chloride (TBSCl)

This protocol details the protection of the primary hydroxyl group.

Materials:

  • This compound derivative (e.g., the N-benzylated product from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the starting alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of Silylating Agent: Add TBSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure O-TBS protected product.

Protocol 3: General Strategy for Chiral HPLC Method Development

Verifying the stereochemical purity of your product is a critical final step. A general approach to developing a suitable chiral HPLC method is outlined below.

  • Column Selection: The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are excellent starting points for many applications.[17] For pyrrolidinone derivatives, these columns often provide good separation.

  • Mode of Separation: Normal-phase chromatography is often the most successful for chiral separations.[17][18]

    • Mobile Phase: Start with a simple mobile phase system, such as a mixture of n-hexane and isopropanol (IPA) or n-hexane and ethanol. A typical starting gradient might be 90:10 (v/v) hexane:alcohol.

    • Additives: For lactams, which have a basic nitrogen and an amide group, resolution can often be improved by adding a small amount of an acidic or basic modifier. For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic or neutral compounds like this, adding 0.1% diethylamine (DEA) can sharpen peaks and improve resolution.[17][18]

  • Screening: Screen your racemic standard on the selected column with the initial mobile phase conditions. If no separation is observed, systematically vary the alcohol content (e.g., 5%, 15%, 20%) and the type of alcohol (IPA vs. ethanol).

  • Optimization: Once baseline or partial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.[19]

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., around 210 nm for the lactam chromophore).

Example Starting Conditions:

  • Column: Chiralpak® AD-H (4.6 x 150 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

References

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]

  • Hoveyda, A. H., et al. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Nature Chemistry, 3(5), 367–373. Available from: [Link]

  • Ashenhurst, J. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • Gao, J., et al. (2010). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 114(10), 3466–3474. Available from: [Link]

  • Studylib. SN2 Reactions: Steric Hindrance & Backside Attack Explained. Available from: [Link]

  • Bartoli, G., et al. (2005). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Journal of Organic Chemistry, 70(1), 169-174. Available from: [Link]

  • Khan Academy. Protection of alcohols. Available from: [Link]

  • Quora. Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?. Available from: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]

  • Venturello, P., & Barbero, M. (2009). Sodium Hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

  • Common Organic Chemistry. Sodium Hydride. Available from: [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry, 14(6), 1099–1102. Available from: [Link]

  • Fones, W. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Available from: [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Available from: [Link]

  • Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available from: [Link]

  • Petersen, K. S., et al. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. Molecules, 28(24), 8089. Available from: [Link]

  • Wang, T., et al. (2005). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Organic Process Research & Development, 9(5), 577–581. Available from: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

  • Zulkefeli, M., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Scientific Research Journal, 19(1). Available from: [Link]

  • De Vleeschouwer, F., et al. (2018). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry, 20(2), 399-408. Available from: [Link]

  • Page, M. I. (1984). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research, 17(4), 144–151. Available from: [Link]

  • Tömösközi, I., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3326. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available from: [Link]

  • Bäckvall, J.-E., et al. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research, 46(10), 2268–2279. Available from: [Link]

  • Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049. Available from: [Link]

  • Reddy, M. S., et al. (2012). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. Organic Process Research & Development, 16(10), 1664–1668. Available from: [Link]

  • Pharmaguideline. Racemic Modification and Resolution of Racemic Mixture. Available from: [Link]

  • Page, M. I. (1987). The Mechanisms of Reactions of β-Lactams. In The Chemistry of β-Lactams. Springer, Dordrecht. Available from: [Link]

  • Khan Academy. Beta-lactam antibiotics. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available from: [Link]

  • Musatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 555. Available from: [Link]

  • Bonomo, R. A., & Böttger, E. C. (2018). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1740), 20170173. Available from: [Link]

  • Musatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 555. Available from: [Link]

  • Mechanisms in Medicine Inc. (2011). ß-Lactams: Mechanisms of Action and Resistance. YouTube. Available from: [Link]

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Stability of (S)-4-(Hydroxymethyl)pyrrolidin-2-one in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-4-(Hydroxymethyl)pyrrolidin-2-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. As a functionalized derivative of 2-pyrrolidinone, its stability in aqueous solutions is a critical parameter that can significantly impact experimental outcomes, from initial screening assays to formulation development. The core structure contains a five-membered lactam (a cyclic amide) ring, which is susceptible to hydrolysis under certain conditions. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The principal degradation route is the hydrolysis of the endocyclic amide (lactam) bond.[1] This reaction involves the cleavage of the ring to form the corresponding open-chain amino acid, (S)-4-amino-3-(hydroxymethyl)butanoic acid. This process can be catalyzed by both acidic and basic conditions.[1][2]

Q2: How does pH affect the stability of the compound?

The stability of lactams, including this compound, is highly pH-dependent.[3]

  • Acidic Conditions (pH < 4): The lactam oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to acid-catalyzed hydrolysis.

  • Neutral Conditions (pH ≈ 6-7.5): The compound exhibits its maximum stability in this range. Uncatalyzed hydrolysis by water is generally slow.

  • Basic Conditions (pH > 8): The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to rapid base-catalyzed hydrolysis.

Many related β-lactam compounds show a U-shaped stability profile with the highest stability typically observed between pH 4.5 and 7.0.[3][4] It is reasonable to infer a similar profile for this γ-lactam.

Q3: What is the impact of temperature on the stability of aqueous solutions?

As with most chemical reactions, the rate of hydrolysis increases significantly with temperature.[5] For short-term experiments at room temperature (20-25°C), degradation may be minimal if the pH is controlled. However, for long-term storage or experiments conducted at physiological temperatures (37°C), the rate of degradation will be accelerated.[6] For long-term storage of aqueous stock solutions, freezing at -20°C or, preferably, -70°C is strongly recommended to minimize degradation.[5][7]

Q4: Can components of my buffer or cell culture media affect the stability?

Yes. Beyond pH, other components in your solution can influence stability:

  • Buffer Species: Certain buffer species can participate in catalysis. Always choose a buffer that is inert with respect to the compound. Standard phosphate or HEPES buffers are generally suitable, but their pH should be carefully adjusted.

  • Metal Ions: Transition metals have been reported to accelerate the degradation of some lactam-containing compounds.[3] If your media contains a high concentration of metal ions, consider whether this could be a factor in any observed instability.

  • Enzymes: If working with cell lysates or other biological matrices, be aware of the potential presence of amidase or lactamase enzymes that can actively hydrolyze the lactam ring.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity over the course of a multi-day experiment.
  • Potential Cause: Degradation of the compound in the aqueous experimental medium (e.g., cell culture media at 37°C).

  • Troubleshooting Workflow:

    G start Inconsistent Results / Activity Loss Observed check_pH Measure pH of Media Throughout Experiment start->check_pH pH_stable Is pH stable and within 6.0-7.5 range? check_pH->pH_stable adjust_pH Re-evaluate buffering system. Ensure adequate capacity. pH_stable->adjust_pH No analyze_stability Perform a time-course stability study. (See Protocol Below) pH_stable->analyze_stability Yes adjust_pH->check_pH degradation_obs Is significant degradation (>10%) observed? analyze_stability->degradation_obs no_degradation Instability is not the root cause. Investigate other experimental variables (e.g., cell health, reagent prep). degradation_obs->no_degradation No mitigate Mitigation Strategies degradation_obs->mitigate Yes strategy1 Prepare fresh solutions daily. mitigate->strategy1 strategy2 Dose compound more frequently during the experiment. mitigate->strategy2 strategy3 Lower experimental temperature if feasible. mitigate->strategy3

    Caption: Troubleshooting workflow for loss of compound activity.

Issue 2: Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS).
  • Potential Cause: This is likely the hydrolysis product, (S)-4-amino-3-(hydroxymethyl)butanoic acid.

  • Confirmation Steps:

    • Forced Degradation: Intentionally degrade a small sample of your compound by treating it with a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for a short period.[8][9] Analyze this sample using the same analytical method. The peak corresponding to the degradant should increase significantly.

    • Mass Spectrometry: If using LC-MS, check for a mass corresponding to the open-ring product. The molecular weight of this compound is 115.13 g/mol . The hydrolysis product will have a molecular weight of 133.15 g/mol (addition of H₂O).

Issue 3: Difficulty dissolving the compound directly in a neutral aqueous buffer.
  • Potential Cause: While generally soluble in water, high concentrations may be difficult to achieve directly in a buffered solution.

  • Solution: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol. Subsequently, dilute this stock solution into your aqueous buffer or media. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

Quantitative Stability Data

ConditionpHTemperature (°C)Expected Half-Life (t½)Recommendation
Storage7.0-20> 6 monthsSuitable for long-term stock solution storage.
Storage7.04Weeks to MonthsSuitable for short-term (1-2 weeks) storage.
Experiment7.437Hours to DaysPrepare fresh or assess stability for multi-day assays.
Stress2.050Minutes to HoursCondition for forced degradation study.
Stress10.025Minutes to HoursCondition for forced degradation study.

Experimental Protocol: Assessing Aqueous Stability by HPLC

This protocol outlines a method to quantify the stability of this compound in your specific experimental buffer.

Objective: To determine the percentage of the compound remaining over time under specific pH and temperature conditions.

Materials:

  • This compound

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase)

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).

  • Preparation of Test Solution: Dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 100 µg/mL. Ensure the initial organic solvent volume is minimal (<0.5%).

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system to determine the initial peak area.

  • Incubation: Place the remaining test solution in a sealed vial in a thermostated environment set to your experimental temperature (e.g., 37°C).

  • Timepoint Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from the test solution and analyze it by HPLC.

  • HPLC Analysis (Example Conditions):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 95:5 Water:Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • (Note: These conditions are a starting point and should be optimized for your system.)

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining versus Time to visualize the degradation kinetics.

Self-Validation and Controls:

  • Run a control sample stored at 4°C to ensure that any observed degradation is due to the incubation conditions and not other factors.

  • Monitor the appearance and growth of new peaks, which likely correspond to degradation products.

G prep_stock 1. Prepare 10 mg/mL Stock Solution prep_test 2. Dilute to 100 µg/mL in Test Buffer prep_stock->prep_test t0 3. Analyze T=0 Sample via HPLC prep_test->t0 incubate 4. Incubate Solution at Desired Temperature (e.g., 37°C) t0->incubate sampling 5. Sample at Intervals (2, 4, 8, 24h) incubate->sampling hplc 6. Analyze Samples via HPLC sampling->hplc data 7. Calculate % Remaining vs. Time hplc->data

Caption: Experimental workflow for HPLC-based stability assessment.

References

  • Cressman, W. A., Sugita, E. T., & Doluisio, J. T. (1969). Catalysis of β-Lactam Hydrolysis. Journal of Pharmaceutical Sciences, 58(12), 1507-1510.
  • Fubara, J. O., & Notari, R. E. (1998). Influence of temperature and pH on the degradation of cefepime in aqueous solution. Journal of Pharmaceutical Sciences, 87(12), 1582-1586.
  • Jones, R. N., & Barry, A. L. (1987). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 25(6), 1145-1152. [Link]

  • Greco, V. L., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, e0113823. [Link]

  • Carlier, M., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]

  • Sharma, G., & Kumar, S. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 129-140. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Jeliński, T., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 26(21), 6489. [Link]

  • Rani, S., & Singh, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2931.
  • Lhasa Limited. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Kadam, A. A., & Bhalerao, M. S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188. [Link]

Sources

Optimizing mesylate formation on hydroxymethyl pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mesylation of Hydroxymethyl Pyrrolidinone

Case ID: HMP-MS-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Context

Subject: Optimization of methanesulfonyl (mesyl) group installation on hydroxymethyl pyrrolidinone (HMP). Target Molecule: Typically (S)-5-(hydroxymethyl)-2-pyrrolidinone (Pyroglutaminol) or its analogs. Criticality: High. This intermediate is a gateway to amine substitution (via azide/displacement) or chain extension in API synthesis (e.g., Racetam derivatives).

The Challenge: While primary alcohols generally mesylate easily, the pyrrolidinone ring introduces two specific complications:

  • Solubility: The polar lactam moiety often leads to poor solubility in standard non-polar DCM (dichloromethane), necessitating solvent modifications.

  • Nucleophilic Competition: While the lactam nitrogen is less nucleophilic than an amine, "chloride drift" (conversion to alkyl chloride) and elimination are persistent risks during scale-up.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed to minimize exotherms and prevent the "chloride drift" side reaction.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate (HMP) 1.0ReactantEnsure water content is <0.1% (Karl Fischer).
Mesyl Chloride (MsCl) 1.1 - 1.2ReagentDistill if colored (yellow/brown indicates HCl/impurities).
Triethylamine (TEA) 1.5 - 2.0BaseScavenges HCl. Must be in excess.
DCM (Anhydrous) 10-15 VolSolventStandard choice. See troubleshooting for solubility.
DMAP 0.0AVOID DMAP can accelerate side reactions in this specific substrate.
Step-by-Step Workflow
  • Solvation: Charge HMP and Anhydrous DCM (or THF, see Module 3) into the reactor. Cool to -10°C to 0°C .

    • Checkpoint: Ensure the substrate is fully dissolved or a fine, stirrable slurry.

  • Base Addition: Add Triethylamine (TEA) slowly. The reaction is slightly exothermic; maintain T < 5°C.

  • MsCl Addition (Critical): Add Methanesulfonyl chloride dropwise over 30–60 minutes.

    • Control:Do not exceed 5°C. Higher temperatures during addition promote alkyl chloride formation (

      
      ) via the reaction of free chloride ions with the forming mesylate.
      
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

  • IPC (In-Process Control): Check TLC or HPLC.

    • Target: < 2% starting material.

  • Quench: Cool to 0°C. Add Saturated

    
     (sodium bicarbonate) to quench excess MsCl and neutralize HCl salts.
    

Troubleshooting & Optimization (The "Sad Path")

Issue A: "My product contains 10-15% Alkyl Chloride (R-Cl)."

Diagnosis: The "Chloride Drift." Mechanism: The byproduct of the reaction is TEA·HCl. If the concentration of soluble chloride (


) gets high and the temperature rises, 

attacks the newly formed mesylate (an excellent leaving group) in an

fashion. Corrective Actions:
  • Switch Reagent: Use Methanesulfonic Anhydride (Ms₂O) instead of MsCl.

    • Why? The byproduct is methanesulfonic acid (mesylate anion), which is non-nucleophilic.

      
       formation is chemically impossible.
      
  • Modify Base: Switch from TEA to DIPEA (Hünig's Base) . The sterically hindered ammonium salt is less likely to facilitate the chloride attack.

Issue B: "The substrate won't dissolve in DCM."

Diagnosis: Pyrrolidinone polarity. Corrective Actions:

  • Co-solvent: Use a mixture of DCM:THF (4:1).

  • Full Switch: Use anhydrous THF or 2-MeTHF.

    • Note: Acetonitrile (MeCN) is usable but can be difficult to dry completely; water in MeCN will hydrolyze MsCl rapidly.

Issue C: "Low Yield / Starting Material Persists."

Diagnosis: Wet solvent or bad MsCl. Corrective Actions:

  • Water Check: MsCl reacts with water faster than with the alcohol. If your solvent has 0.5% water, you are destroying your reagent.

  • Sulfene Pathway: In the presence of TEA, the reaction goes through a Sulfene intermediate (

    
    ). This is highly reactive.[1] Ensure your stir rate is high to mix the sulfene with the alcohol before it dimerizes or hydrolyzes.
    

Visual Workflow (Process Logic)

MesylationWorkflow Figure 1: Decision tree for optimizing mesylate formation on polar lactam substrates. Start Start: HMP Substrate SolubilityCheck Check Solubility in DCM Start->SolubilityCheck AddTHF Switch to THF or DCM:THF Mix SolubilityCheck->AddTHF Insoluble Cooling Cool to -5°C SolubilityCheck->Cooling Soluble AddTHF->Cooling AddBase Add TEA (1.5 eq) Cooling->AddBase AddMsCl Add MsCl Dropwise (Maintain T < 0°C) AddBase->AddMsCl WarmUp Warm to RT Stir 2-4h AddMsCl->WarmUp IPC IPC: Check Conversion WarmUp->IPC IPC->AddMsCl Incomplete (>5% SM) Quench Quench: Sat. NaHCO3 IPC->Quench Complete Workup Phase Cut & Dry Quench->Workup

Frequently Asked Questions (FAQ)

Q1: Can I distill the product to purify it? A: ABSOLUTELY NOT. Alkyl mesylates are thermally unstable and can decompose violently (potentially explosive) above 100–120°C. Pyrrolidinone derivatives are high-boiling; attempting to distill them will almost certainly trigger decomposition. Use crystallization or column chromatography.

Q2: My reaction mixture turned pink/red. Is this normal? A: It is a common observation but indicates trace decomposition.

  • Cause 1: If you used iodide/brine washes vigorously, trace oxidation can occur.

  • Cause 2:[2] Polymerization of the Sulfene intermediate.

  • Solution: If the IPC shows product, proceed to workup.[3] Treat with activated charcoal during the crystallization step to remove color.

Q3: Why wash with dilute HCl during workup? A: To remove the excess Triethylamine and the Pyridine/TEA salts.

  • Warning: Do not use strong acid (conc. HCl) or heat, as you might hydrolyze the lactam ring or the mesylate ester. Use 0.5M or 1.0M HCl cold.

Q4: Can I use Pyridine as both base and solvent? A: Yes, this is the "classic" method, but it makes workup difficult (pyridine is hard to remove completely without acidic washes). For HMP, the DCM/TEA method is cleaner and easier to scale.

References

  • Methanesulfonyl Chloride (MsCl) General Reactivity & Safety Source: Common Organic Chemistry URL:[Link]

  • Mesylation Mechanism (Sulfene vs. Substitution) Source: Master Organic Chemistry URL:[Link]

  • Process Safety: Thermal Stability of Mesylates Source: Organic Process Research & Development (via ACS Pubs / Safety Data) Note: While specific OPRD links require subscription, the thermal instability of mesylates is a fundamental safety parameter in process chemistry. General Safety Guide:[Link]

  • Alternative Reagents: Methanesulfonic Anhydride Source: Wikipedia / Chemical Data URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to TBDMS Deprotection of (S)-4-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of the tert-butyldimethylsilyl (TBDMS) group from (S)-4-(hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet sometimes challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your success in obtaining the desired this compound with high yield and purity.

Navigating the Challenges: An Overview

The removal of a TBDMS ether from a primary alcohol like the one in (S)-4-(tert-butyldimethylsilyloxymethyl)pyrrolidin-2-one is a staple in organic synthesis. The TBDMS group is favored for its stability under a range of conditions and its relatively straightforward removal. However, the lactam functionality in the pyrrolidin-2-one ring system and the polarity of the final product can introduce complexities. This guide will address common pitfalls, from incomplete reactions to purification headaches, providing you with the knowledge to troubleshoot and optimize your experimental setup.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to directly address specific issues you might encounter during your experiments.

Q1: My TBDMS deprotection with tetrabutylammonium fluoride (TBAF) is sluggish and incomplete, even after extended reaction times. What's going on?

A1: This is a frequent challenge. Several factors could be at play:

  • Water Content in TBAF: The efficiency of TBAF is highly dependent on its water content. While completely anhydrous TBAF can be excessively basic, leading to side reactions, too much water can slow down the desilylation process.[1] Commercially available TBAF solutions in THF typically contain a small amount of water, which is often sufficient. If you are using an older bottle of TBAF, the water content may have changed.

  • Substrate Solubility: Ensure your protected pyrrolidinone is fully dissolved in the reaction solvent (typically THF). Poor solubility can significantly hinder the reaction rate.[1]

  • Steric Hindrance: While the TBDMS group is on a primary alcohol, the overall structure of your molecule could introduce unexpected steric hindrance, slowing the approach of the fluoride ion.[1]

Troubleshooting Workflow for Incomplete Deprotection with TBAF

start Incomplete Deprotection with TBAF check_tba_quality Verify TBAF solution quality (age, water content) start->check_tba_quality check_solubility Ensure complete substrate solubility check_tba_quality->check_solubility If TBAF is good increase_equivalents Increase TBAF equivalents (e.g., 1.5-2.0 eq) check_solubility->increase_equivalents If soluble increase_temp Gently warm the reaction (e.g., to 40 °C) increase_equivalents->increase_temp If still incomplete success Successful Deprotection increase_equivalents->success If complete alternative_reagent Consider an alternative deprotection method increase_temp->alternative_reagent If still incomplete increase_temp->success If complete alternative_reagent->success start R-O-TBDMS + F⁻ intermediate [R-O-Si(TBDM)F]⁻ (Pentacoordinate Intermediate) start->intermediate Nucleophilic Attack products R-O⁻ + TBDMS-F intermediate->products Collapse final_product R-OH products->final_product Protonation (Workup) leaf leaf start Select Deprotection Method base_sensitive Base-Sensitive Groups Present? start->base_sensitive acid_sensitive Acid-Sensitive Groups Present? base_sensitive->acid_sensitive No leaf_acidic Acidic Method base_sensitive->leaf_acidic Yes Use Acidic Method (e.g., AcCl/MeOH) steric_hindrance High Steric Hindrance? acid_sensitive->steric_hindrance Yes leaf_tba TBAF acid_sensitive->leaf_tba No Use TBAF leaf_hf HF-Pyridine steric_hindrance->leaf_hf Yes Use HF-Pyridine (more potent) leaf_mild_acidic Mild Acidic Method steric_hindrance->leaf_mild_acidic No Use Mild Acidic (e.g., Acetic Acid)

Sources

Technical Support Center: Workup Procedures for Water-Soluble Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the experimental workup of water-soluble pyrrolidinone derivatives. Given their high polarity, these compounds present unique challenges in isolation and purification that standard organic chemistry protocols may not adequately address. This document is designed to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

The Challenge: Why Are Water-Soluble Pyrrolidinones Difficult to Isolate?

Pyrrolidinone and its derivatives are characterized by a polar lactam functional group. This group is an excellent hydrogen bond acceptor and, depending on the substitution, can also be a hydrogen bond donor.[1] This high polarity leads to significant water solubility, making the extraction of these compounds from aqueous reaction mixtures with common, water-immiscible organic solvents inefficient.[2][3][4] Standard liquid-liquid extraction (LLE) often results in the desired product remaining in the aqueous phase, leading to low or no recovery.[5]

This guide will walk you through advanced and alternative strategies to overcome these challenges.

Troubleshooting Guide: Extraction & Isolation

This section addresses the most common and critical issue: successfully extracting your water-soluble pyrrolidinone derivative from an aqueous medium.

Question 1: My standard liquid-liquid extraction with solvents like ethyl acetate or dichloromethane failed. My product is still in the aqueous layer. What is the next step?

This is the most frequent problem encountered. When a compound is highly polar, the equilibrium of the partition between the aqueous and organic phases heavily favors the aqueous layer. The primary strategy is to alter the properties of the aqueous phase to decrease the solubility of your organic compound, a technique known as "salting-out".

Expert Recommendation: Salting-Out Liquid-Liquid Extraction (SALLE)

Causality & Mechanism: The "salting-out" effect involves adding a high concentration of an inorganic salt to the aqueous phase.[6][7] This has two primary effects:

  • Increased Polarity of the Aqueous Phase: The dissolved salt ions organize water molecules into hydration shells, effectively increasing the polarity of the aqueous solution and making it a less favorable environment for the less polar (though still hydrophilic) organic compound.[6]

  • Reduced "Free" Water: The hydration of salt ions reduces the amount of "free" water available to solvate your pyrrolidinone derivative, further encouraging its partition into the organic phase.[7]

This technique can even enable the use of water-miscible organic solvents like acetonitrile for extraction, as the high salt concentration forces a phase separation.[8]

Data Summary: Common Salting-Out Agents
SaltTypical UsageMechanism of ActionConsiderations
Sodium Chloride (NaCl)Saturated solutionIncreases ionic strength, common and inexpensive.[6][8]Good general-purpose choice.
Potassium Carbonate (K₂CO₃)Saturated solutionHighly effective; also acts as a drying agent and base.Can cause issues if your compound is acid-sensitive. Very effective at phase separation.[8]
Ammonium Sulfate ((NH₄)₂SO₄)Saturated solutionVery high ionic strength.[8]Often used in biochemical purifications.
Magnesium Sulfate (MgSO₄)Saturated solutionDivalent ions are often effective. Also used as a drying agent.[8]Can sometimes form complexes with certain functional groups.
Experimental Protocol: Salting-Out Liquid-Liquid Extraction
  • Preparation: In your separatory funnel, add your aqueous reaction mixture.

  • Salting-Out: Add a significant amount of inorganic salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer until saturation is reached and some solid salt remains undissolved. Agitate to ensure maximum dissolution.

  • Solvent Addition: Add an appropriate organic solvent. For highly polar compounds, consider solvents like n-butanol or a 3:1 mixture of Dichloromethane/Isopropanol.[9]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The organic layer should now contain a higher concentration of your product.

  • Separation & Repetition: Drain the organic layer. Repeat the extraction on the aqueous layer with fresh organic solvent 2-3 times to maximize recovery.

  • Validation: Before discarding the aqueous layer, spot a small sample on a TLC plate or analyze via LC-MS to confirm that your product has been successfully removed.[5]

Question 2: I performed an extraction, and now I can't find my product in either the organic or the aqueous layer. Where did it go?

Losing a product during workup is a frustrating but solvable issue. A systematic search is required to locate the missing compound. The following workflow can help diagnose the problem.

Troubleshooting Workflow: Locating a Lost Product

Lost_Product_Workflow A Product not found after initial workup B Did you use a solid support (e.g., Celite, silica) for filtration? A->B Start Here C Is your compound potentially volatile? B->C No E Wash the solid support with a highly polar solvent (e.g., Methanol). Analyze the filtrate. B->E Yes D Did you thoroughly check the aqueous layer? C->D No F Gently evaporate solvent from the rotovap trap and analyze the residue. C->F Yes G Analyze aqueous layer by TLC/LCMS. Is the product present? D->G Yes K Product may have decomposed. Review reaction stability to workup conditions (pH, temperature). D->K No, and not found elsewhere H Product was adsorbed. Combine filtrate with main batch. E->H I Product is volatile. Use gentler evaporation methods (e.g., reduced temperature, high vacuum). F->I J Product remains in aqueous phase. Proceed to specialized extraction (e.g., Salting-Out, Continuous LLE). G->J Yes G->K No

Caption: A logical workflow for troubleshooting a missing product after workup.

Troubleshooting Guide: Purification & Solvent Removal

Once extracted, the challenge shifts to purifying the polar compound and removing the final traces of water or high-boiling point solvents.

Question 3: My compound is isolated, but it's an oil or syrup with residual water/solvent. How can I get a pure, solid product if it's thermally sensitive?

Heating a thermally sensitive compound to remove a high-boiling solvent like water or DMSO can lead to degradation. Standard rotary evaporation is often insufficient for complete water removal.

Expert Recommendation: Lyophilization (Freeze-Drying)

Causality & Mechanism: Lyophilization is a dehydration process that works by freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[10][11] This avoids the liquid phase entirely, making it an exceptionally gentle method for removing water from sensitive compounds without heat.[12][13] The process consists of three main stages: Freezing, Primary Drying (sublimation), and Secondary Drying (desorption of bound water).

Experimental Protocol: Lyophilization of a Pyrrolidinone Derivative
  • Pre-Freeze: Dissolve your compound in a minimal amount of water (or a solvent system with a high percentage of water, like water/t-butanol). Ensure the solution is free of high concentrations of salts, which can lower the freezing point. Transfer the solution to a lyophilization flask.

  • Freezing: Freeze the sample completely. This can be done in a -80°C freezer or by slowly rotating the flask in a bath of liquid nitrogen or dry ice/acetone to create a thin, frozen shell on the inside of the flask. This maximizes the surface area for sublimation.

  • Connect to Manifold: Attach the frozen flask to a port on the lyophilizer manifold. Ensure the vacuum is engaged and the condenser is at its operating temperature (typically below -40°C).

  • Primary Drying (Sublimation): The vacuum will lower the pressure below the triple point of water, causing the ice to sublimate. This is the longest phase and can take several hours to days depending on the volume.

  • Secondary Drying: Once all the visible ice is gone, a small amount of bound water may remain. This is removed by a secondary drying phase, sometimes at a slightly elevated temperature (still well below degradation temperatures).

  • Completion: The process is complete when the product appears as a dry, fluffy powder. Vent the system and remove the flask. The resulting solid is typically very pure and easy to handle.

Question 4: I can't purify my compound using standard reversed-phase (C18) HPLC. It elutes immediately with the solvent front. What are my options?

This is a classic problem for highly polar analytes. Reversed-phase chromatography separates compounds based on hydrophobicity; your hydrophilic pyrrolidinone derivative has very little interaction with the nonpolar C18 stationary phase and is swept through the column.[14][15]

Expert Recommendation: Alternative Chromatographic Techniques

Causality & Mechanism: To retain and separate highly polar compounds, you need a stationary phase that can engage in polar interactions (hydrophilic, ionic, etc.).

Data Summary: Comparison of HPLC Techniques for Polar Compounds
TechniqueStationary Phase PrincipleMobile PhaseRetention MechanismBest For
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Hydrophobic interactions.[14]Poor for highly polar compounds.[16]
Hydrophilic Interaction (HILIC) Polar (e.g., bare silica, amide, diol)[17]High organic content (>80% ACN) with a small amount of aqueous buffer.Partitioning of the analyte into a water-enriched layer on the stationary phase surface.Excellent for retaining and separating very polar, water-soluble compounds.[18]
Aqueous Normal Phase (ANP) Silica hydride-basedCan operate in both RP and NP modes.A mix of reversed-phase and normal-phase retention mechanisms.[17]Versatile for mixtures containing both polar and nonpolar components.[17]
Mixed-Mode Chromatography Contains both hydrophobic (e.g., C18) and ion-exchange (e.g., anion or cation) functionalities.Standard RP mobile phases, often with pH control.Utilizes both hydrophobic and ionic interactions for enhanced retention and unique selectivity.Polar compounds that also possess an ionizable group (acidic or basic).[15]

For most water-soluble pyrrolidinone derivatives, HILIC is the recommended starting point for analytical and preparative purification.

Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify my pyrrolidinone derivative? A: Possibly, but with caution. Distillation is suitable for thermally stable, liquid products with boiling points significantly different from impurities.[18] For many complex or functionalized derivatives, the required temperatures can lead to degradation. Vacuum distillation is often necessary to lower the boiling point.[19][20][21]

Q: My pyrrolidinone derivative has a carboxylic acid group. How does this affect the workup? A: This is a significant advantage for extraction. By adjusting the pH, you can control the compound's solubility.

  • In acidic solution (e.g., pH 2): The carboxylic acid will be protonated (-COOH), making the molecule less polar and more extractable into an organic solvent.

  • In basic solution (e.g., pH 9): The carboxylic acid will be deprotonated (-COO⁻), forming a highly water-soluble carboxylate salt. This allows you to wash away non-acidic organic impurities with an organic solvent, leaving your product in the aqueous layer.[22] You can use these properties to perform an acid-base extraction for purification.

Q: How can I effectively monitor the purity of my final product? A: A combination of techniques is best.

  • High-Performance Liquid Chromatography (HPLC): Use a HILIC or other appropriate polar-compatible column method to check for impurities.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification of the main product and any impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if their signals are distinct from your product's signals.[18]

References
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reversed-phase chrom
  • Polar Compounds. SIELC Technologies.
  • Salting-out Liquid-Liquid Extraction (SALLE).
  • Salting out. r/OrganicChemistry - Reddit.
  • An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. Benchchem.
  • (PDF) salting out.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Salting out – Knowledge and References. Taylor & Francis.
  • Lyophilization Process For Improving Drug Stability And Shelf Life.
  • Lyophiliz
  • Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Deriv
  • The science of lyophilization in the pharmaceutical industry. Niras.
  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candid
  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma.
  • Pyrrolidine. Wikipedia.
  • Pyrrolidine. Solubility of Things.
  • Method for obtaining pure n-vinyl pyrrolidone.
  • work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid. Benchchem.
  • Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
  • Process for the purification of 2-pyrrolidone.
  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
  • 2-Pyrrolidone. PubChem - NIH.

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Validation & Comparative

A Senior Scientist's Guide to 1H NMR Spectrum Analysis of (S)-4-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Chiral Synthesis and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

(S)-4-(Hydroxymethyl)pyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its rigid five-membered lactam core, combined with a primary alcohol and a defined stereocenter, makes it a versatile starting material for a range of complex molecular targets, including pharmaceuticals and biologically active compounds. The precise characterization of this molecule is paramount to ensure stereochemical integrity throughout a synthetic sequence. Among the arsenal of analytical techniques, high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguous structure elucidation and stereochemical confirmation.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum proton by proton, explaining the underlying principles that govern chemical shifts and coupling patterns. Furthermore, we will compare its spectral features to a closely related achiral analogue to underscore the diagnostic power of NMR in chiral molecule analysis. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

The Structural Landscape: Assigning the Protons

A clear understanding of the molecule's structure is the first step in spectral analysis. The diagram below illustrates the structure of this compound with a systematic numbering convention that will be used throughout this guide.

Caption: Structure of this compound with proton labels.

Core Principles in Action: Decoding the Spectrum

The ¹H NMR spectrum of a chiral molecule like this compound is rich with information. The key to its interpretation lies in understanding three fundamental concepts: chemical shift, spin-spin coupling, and diastereotopicity.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield).[1][2]

  • Spin-Spin Coupling (J): Protons on adjacent carbons interact magnetically, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the dihedral angle between the coupled protons, which is crucial for conformational analysis.[3][4][5]

  • Diastereotopicity: In a chiral molecule, protons on a methylene group (CH₂) are often chemically non-equivalent.[6][7] This is because replacing each proton with a different group would create a pair of diastereomers.[6][7] These "diastereotopic" protons reside in different magnetic environments, and therefore have different chemical shifts and can couple to each other.[8][9] This phenomenon is a hallmark of chirality in NMR spectroscopy. In our target molecule, the protons on C3, C5, and the hydroxymethyl group (C-CH₂OH) are all diastereotopic.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is critically dependent on the experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock on DMSO-d6 signal prep3->acq1 acq2 Shim for optimal field homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate reference (residual DMSO at 2.50 ppm) proc2->proc3 proc4 Integrate signals proc3->proc4 an1 Assign chemical shifts proc4->an1 an2 Determine multiplicities & coupling constants an1->an2 an3 Confirm structure an2->an3

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent choice for this molecule. Its ability to form hydrogen bonds slows down the chemical exchange of the N-H (Hₐ) and O-H (Hⱼ) protons.[1][10] This results in sharper signals that display clear coupling, which might otherwise be broadened or absent in aprotic solvents like CDCl₃.[1][10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, 16-32 scans for good signal-to-noise, a spectral width of ~12 ppm, and a relaxation delay of 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton in the molecule.

Spectral Interpretation: A Proton-by-Proton Analysis

The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.

Proton LabelApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
Hₐ (N-H)~7.5 - 7.8broad singlet-Amide proton, deshielded by the adjacent carbonyl group. Broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential exchange.
Hⱼ (O-H)~4.5 - 5.0triplet~5-6Hydroxyl proton. The chemical shift is highly dependent on concentration and temperature.[11] In DMSO, it couples to the adjacent diastereotopic protons (Hₕ, Hᵢ), appearing as a triplet.[1]
Hₕ, Hᵢ (-CH₂OH)~3.2 - 3.4multiplet-Diastereotopic methylene protons adjacent to the hydroxyl group and the C4 stereocenter.[6][7] They are deshielded by the oxygen atom. Each proton is a doublet of doublets, but overlap can result in a complex multiplet.
Hᵦ, H꜀ (C5-H₂)~3.0 - 3.2multiplet-Diastereotopic methylene protons adjacent to the amide nitrogen. They experience deshielding from the nitrogen.
Hₔ (C4-H)~2.2 - 2.4multiplet-Methine proton at the chiral center. Its signal is complex due to coupling with protons on C3, C5, and the hydroxymethyl group.
Hₑ, Hբ (C3-H₂)~2.0 - 2.2 and ~1.7-1.9multiplet-Diastereotopic methylene protons adjacent to the carbonyl group. One proton is typically shifted further downfield than the other due to anisotropic effects of the C=O bond.

Comparative Analysis: The Impact of Chirality

To truly appreciate the spectral complexity introduced by the stereocenter, let's compare the expected spectrum of our target molecule with that of a simpler, achiral analogue: 2-Pyrrolidinone .

FeatureThis compound 2-Pyrrolidinone [12]
Number of Signals 7 distinct signals (excluding exchangeable protons)3 distinct signals (excluding N-H)
C3-H₂ Protons Two separate multiplets (diastereotopic)One multiplet (homotopic)
C5-H₂ Protons Two separate multiplets (diastereotopic)One triplet (homotopic, couples to C4-H₂)
C4 Protons One complex multiplet (methine)One multiplet (methylene)
Complexity High, due to diastereotopicity and extensive couplingLow, due to molecular symmetry

In 2-pyrrolidinone, the protons on C3 are chemically equivalent (homotopic), as are the protons on C5. This leads to a much simpler spectrum. The introduction of the hydroxymethyl group at the C4 position in our target molecule breaks this symmetry.[9] Consequently, the methylene protons at C3 and C5 become diastereotopic, resulting in more signals and a significantly more complex, but also more informative, ¹H NMR spectrum.[6][7]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular structure and stereochemistry translate into observable spectral data. The key to its analysis is the recognition of diastereotopicity, a direct consequence of the molecule's chirality, which renders geminal protons on three separate methylene groups non-equivalent. By employing a robust experimental protocol, particularly the use of DMSO-d₆ as the NMR solvent, it is possible to resolve the signals from all protons, including the exchangeable N-H and O-H groups, and extract detailed information about the molecule's connectivity and conformation. This guide provides the foundational knowledge and practical framework for researchers to confidently use ¹H NMR spectroscopy to verify the identity and integrity of this critical chiral building block in their synthetic and drug development programs.

References

  • Hydroxyl Groups in NMR. Reddit. Available from: [Link]

  • Coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. ResearchGate. Available from: [Link]

  • COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Science Publishing. Available from: [Link]

  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Springer. Available from: [Link]

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Available from: [Link]

  • Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. ACS Publications. Available from: [Link]

  • ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. Available from: [Link]

  • Alcohols. OpenOChem Learn. Available from: [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available from: [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available from: [Link]

  • On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed. Available from: [Link]

  • Synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. VNU Journal of Science. Available from: [Link]

  • Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. Available from: [Link]

  • ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Master Organic Chemistry. Available from: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available from: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • One Pot Synthesis of 2-Hydroxy Pyrrolidine derivatives. Shodhganga. Available from: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature. Available from: [Link]

  • NMR Spectroscopy: Diastereotopism. YouTube. Available from: [Link]

  • Diastereotopic protons- ¹H nmr. Reddit. Available from: [Link]

  • (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone, 250 mg. Carl ROTH. Available from: [Link]

  • 2.8: ¹H NMR Spectroscopy and Proton Equivalence. Chemistry LibreTexts. Available from: [Link]

Sources

Specific optical rotation value of (S)-4-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (S)-4-(Hydroxymethyl)pyrrolidin-2-one, focusing on its specific optical rotation, synthesis, and critical role as a chiral building block in pharmaceutical development.

Executive Summary & Technical Profile

This compound is a high-value chiral intermediate used primarily in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Brivaracetam analogs) and other bioactive


-lactams. Its optical purity is a Critical Quality Attribute (CQA) because the stereochemistry at the C4 position often dictates the pharmacological potency of the final drug substance.
Core Identification Data
PropertySpecification
Chemical Name This compound
CAS Number 476423-84-4
(R)-Enantiomer CAS 1165450-70-3
Racemate CAS 64320-89-4
Molecular Formula C

H

NO

Molecular Weight 115.13 g/mol
Key Functional Groups

-Lactam (cyclic amide), Primary Alcohol

Specific Optical Rotation (SOR) Analysis

The specific optical rotation (


) is the primary metric for establishing the enantiomeric identity and purity of this compound.
Comparative Optical Rotation Data

While the exact public domain value for the free base (S)-4-(hydroxymethyl) isomer is often proprietary to specific synthesis files, it can be extrapolated with high confidence from structurally homologous 4-substituted pyrrolidinones derived from the same chiral pool (e.g., (S)-Itaconic acid or (S)-Pyroglutamic acid).

CompoundConfiguration

(Typical)
SolventTrend Analysis
This compound (S) Negative (-) (Est. -20° to -40°)EtOH/MeOHTarget Analyte
(S)-4-Hydroxy-2-pyrrolidinone(S)

Ethanol (

)
Strong Levorotatory
(R)-4-Hydroxy-2-pyrrolidinone(R)

Ethanol (

)
Dextrorotatory
(S)-4-Methyl-2-pyrrolidinone(S)

EthanolLevorotatory
(2S,4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)...(2S, 4R)

to

ChloroformMixed influence

Expert Insight: The (S)-configuration at the C4 position in simple pyrrolidinones consistently yields a levorotatory (-) specific rotation in polar protic solvents like ethanol. Researchers should expect a negative value. If a positive value is observed, check for:

  • Inversion of configuration during synthesis (e.g., Mitsunobu reaction).

  • Solvent effects: Drastic changes (e.g., switching to CHCl

    
    ) can sometimes invert the sign, though less common for this scaffold.
    
  • Impurity Profile: Presence of (R)-isomer or chiral auxiliaries.

Synthesis & Chiral Origin

Understanding the synthesis is crucial for troubleshooting optical rotation discrepancies. The (S)-isomer is typically synthesized via the reduction of (S)-Itaconic acid derivatives or cyclization of chiral amino acid precursors.

Pathway Visualization

The following diagram illustrates the stereochemical flow from the starting material to the target, ensuring the maintenance of the (S)-center.

SynthesisPath Itaconic (S)-Itaconic Acid (Chiral Pool) Ester Dimethyl Itaconate Itaconic->Ester Esterification Reduct Reduction (Maintains C4 Chiral Center) Ester->Reduct Selective Reduction Target (S)-4-(Hydroxymethyl) pyrrolidin-2-one (Target) Reduct->Target Cyclization/Amidation Briv Brivaracetam (Downstream API) Target->Briv Alkylation (Propyl)

Caption: Logical synthesis flow retaining the (S)-configuration from Itaconic acid precursors to the target lactam.

Experimental Protocol: Validated SOR Measurement

To obtain a reliable Specific Optical Rotation value for your specific batch, follow this self-validating protocol. This minimizes errors caused by hygroscopicity (common in hydroxymethyl lactams) and solvent effects.

Materials
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Absolute Ethanol (HPLC Grade) or Methanol (dried).

  • Sample: >100 mg of this compound (dried under vacuum over P

    
    O
    
    
    
    for 24h).
Step-by-Step Methodology
  • Zeroing:

    • Fill the 1 dm (100 mm) polarimeter cell with pure solvent.

    • Ensure no air bubbles are trapped in the light path.

    • Zero the instrument at

      
      .
      
  • Sample Preparation:

    • Accurately weigh

      
       (
      
      
      
      ) of the dried sample.
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve and dilute to volume with solvent.

    • Calculated Concentration (

      
      ):
      
      
      
      .
  • Measurement:

    • Rinse the cell with a small volume of the sample solution.

    • Fill the cell with the sample solution.

    • Record the observed rotation (

      
      ) as the average of 5 readings.
      
  • Calculation:

    
    
    
    • Where

      
       is path length in dm (usually 1) and 
      
      
      
      is concentration in g/100mL.[1]
  • Validation Criteria:

    • Temperature: Must be stable (

      
       or 
      
      
      
      ).
    • Linearity: If

      
       is very small (< 
      
      
      
      ), increase concentration to
      
      
      or
      
      
      to reduce relative error.

References

  • Sigma-Aldrich. (S)-(-)-4-Hydroxy-2-pyrrolidinone Product Specification. CAS 68108-18-9. Link

  • Carl Roth. (4R)-4-(Hydroxymethyl)-2-pyrrolidinone Product Data. CAS 1165450-70-3.[2] Link

  • PubChem. 4-(Hydroxymethyl)pyrrolidin-2-one Compound Summary. CAS 64320-89-4 (Racemate). Link

  • ResearchGate. Synthesis of New Optically Active 2-Pyrrolidinones. (Discusses Itaconic acid routes). Link

  • ChemicalBook. this compound CAS 476423-84-4 Entry. Link

Sources

A Comparative Guide to IR Spectroscopy of Lactam and Hydroxyl Groups in Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules, providing a unique vibrational fingerprint based on their functional groups. For scientists engaged in the synthesis and characterization of pyrrolidinone-based compounds, a thorough understanding of the IR spectral features of lactam and hydroxyl moieties is paramount. This guide provides an in-depth, objective comparison of the IR absorption peaks for these two critical functional groups within the pyrrolidinone scaffold, supported by experimental data and protocols.

Fundamentals of Lactam and Hydroxyl IR Absorptions

The vibrational frequencies of chemical bonds in the mid-infrared region (4000-400 cm⁻¹) correspond to the energy required to induce stretching and bending vibrations.[1] The position, intensity, and shape of these absorption bands provide crucial information about the molecular structure.

The Lactam Carbonyl (C=O) Stretch

The most prominent feature in the IR spectrum of a lactam is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration.[1] For pyrrolidinones (five-membered lactams), this peak typically appears in the range of 1700 ± 15 cm⁻¹ .[2] Several factors can influence the precise wavenumber of this absorption:

  • Ring Strain: Decreasing the ring size of a cyclic amide increases the C=O stretching frequency.[3][4] This is attributed to changes in bond angles and hybridization, leading to a strengthening of the C=O bond.[5][6] For instance, four-membered β-lactams absorb at higher frequencies (around 1745 ± 15 cm⁻¹) compared to the less strained five-membered γ-lactams (pyrrolidinones).[2]

  • Hydrogen Bonding: Intermolecular hydrogen bonding between the lactam N-H and C=O groups can lower the carbonyl stretching frequency by 15 to 25 cm⁻¹.[3] This is because hydrogen bonding lengthens and weakens the C=O bond.[3][7]

  • Conjugation: If the carbonyl group is conjugated with a double bond or an aromatic ring, the stretching frequency will decrease.[3]

The Hydroxyl (O-H) Stretch

The hydroxyl group is characterized by a strong absorption band due to the O-H stretching vibration. The appearance of this peak is highly sensitive to hydrogen bonding.[8]

  • Free Hydroxyl: In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent or in the gas phase), the O-H stretch appears as a sharp, relatively weak peak in the range of 3650-3610 cm⁻¹ .[8][9]

  • Hydrogen-Bonded Hydroxyl: When hydroxyl groups participate in intermolecular hydrogen bonding, the O-H bond is weakened, resulting in a shift to lower wavenumbers and significant peak broadening.[7][8] This typically manifests as a broad, strong "tongue-like" peak in the region of 3400-3200 cm⁻¹ .[9][10] The broadness arises from the various hydrogen-bonding environments present in the sample.[7] Intramolecular hydrogen bonding also leads to a broad band but its position is independent of concentration.[8]

Comparative Analysis of IR Spectra

To illustrate the distinct spectral signatures of lactam and hydroxyl groups in pyrrolidinones, let's consider the hypothetical IR spectra of 2-pyrrolidinone and 3-hydroxy-2-pyrrolidinone.

Functional GroupKey VibrationExpected Wavenumber (cm⁻¹)Peak Characteristics
Lactam (in 2-Pyrrolidinone) C=O Stretch~1685Strong, Sharp
N-H Stretch~3250Medium, Broad (due to H-bonding)
N-H Bend~1550Medium
Hydroxyl (in 3-Hydroxy-2-pyrrolidinone) O-H Stretch (H-bonded)3400-3200Strong, Very Broad
C-O Stretch1200-1100Medium to Strong, Sharp

Note: The N-H stretch of the lactam can sometimes be obscured by the broad O-H absorption in hydroxyl-containing pyrrolidinones.

IR_Peak_Comparison

Experimental Protocols for IR Spectroscopy

The quality of an IR spectrum is highly dependent on proper sample preparation. Below are detailed protocols for common sampling techniques suitable for pyrrolidinone derivatives.

Attenuated Total Reflectance (ATR)-FTIR for Liquids and Solids

ATR-FTIR is a versatile and rapid technique suitable for a wide range of samples.[11]

Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.[12] Record a background spectrum of the clean, empty crystal.

  • Sample Application:

    • Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.[11][13]

    • Solids/Powders: Place a small amount of the solid sample onto the crystal and use the press arm to ensure firm and uniform contact between the sample and the crystal.[11]

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent to remove all traces of the sample.[11]

ATR_FTIR_Workflow

KBr Pellet Method for Solid Samples

This traditional transmission method is ideal for obtaining high-quality spectra of solid samples.[14]

Methodology:

  • Sample and KBr Preparation:

    • Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried to avoid moisture peaks in the spectrum.[15]

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.[14] The sample concentration should be between 0.5% and 1% by weight.[14]

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind the KBr to a fine powder.[16]

    • Add the sample to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent texture.[14] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[17]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.[14]

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[14][15] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[14]

  • Spectrum Acquisition:

    • Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum. A background spectrum should be run with an empty sample holder.[15]

KBr_Pellet_Workflow

Data Interpretation and Causality

The interpretation of IR spectra requires a systematic approach. By recognizing the characteristic absorption bands of lactam and hydroxyl groups, researchers can confirm the presence of these functionalities and gain insights into their molecular environment. For instance, a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of a hydroxyl group involved in hydrogen bonding.[9] Concurrently, a strong, sharp peak around 1685 cm⁻¹ would confirm the presence of a five-membered lactam ring.[2] Shifts in the expected positions of these peaks can provide further structural information. A lower-than-expected C=O stretching frequency in a hydroxyl-pyrrolidinone could suggest strong intramolecular hydrogen bonding between the hydroxyl proton and the lactam carbonyl oxygen.

Conclusion

A comprehensive understanding of the characteristic IR absorption peaks for lactam and hydroxyl groups is essential for the effective characterization of pyrrolidinone-based compounds. By leveraging the principles of vibrational spectroscopy and employing meticulous experimental techniques, researchers can confidently identify these functional groups and deduce valuable structural information. This guide serves as a foundational resource for scientists and professionals in drug development, enabling more accurate and efficient molecular analysis.

References

  • Oreate AI Blog. (2026, January 7). Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two). Retrieved from [Link]

  • Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Retrieved from [Link]

  • Brainly.in. (2024, January 9). On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding. Retrieved from [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • Quora. (2017, June 4). How is hydrogen bonding in alcohol identified by using IR spectroscopy?. Retrieved from [Link]

  • PMC. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Spectroscopy Tutorial. IR Chart. Retrieved from [Link]

  • Michigan State University. Infrared Spectrometry. Retrieved from [Link]

  • University of the West Indies at Mona. Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of N-vinylpyrrolidone and Poly (N-vinylpyrrolidone). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • NIST WebBook. 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

  • NIST WebBook. 2-Pyrrolidinone, 1-butyl-. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies. Retrieved from [Link]

  • NIST WebBook. 2-Pyrrolidinone. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hydrogen bonding characteristics of 2-pyrrolidinone: A joint experimental and theoretical study. Retrieved from [Link]

  • SlidePlayer. Infra-red spectroscopy. Retrieved from [Link]

  • University of Basrah. The features of IR spectrum. Retrieved from [Link]

  • SpectraBase. 1-Vinyl-2-pyrrolidinone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Michigan State University. Infrared Spectrometry. Retrieved from [Link]

  • YouTube. (2020, December 13). Effect of Hydrogen Bonding on IR Peak Values & Shapes. Retrieved from [Link]

  • arXiv. (2016, June 14). Effect of hydrogen bonding on infrared absorption intensity. Retrieved from [Link]

  • The Good Scents Company. 1-vinyl-2-pyrrolidinone, 88-12-0. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

  • ResearchGate. (2016, February 26). Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

  • PubChem. Hydroxy pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

Sources

Mass spectrometry fragmentation of (S)-4-(Hydroxymethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical chemists and drug development scientists. It moves beyond basic spectral listing to provide a mechanistic, comparative analysis of (S)-4-(Hydroxymethyl)pyrrolidin-2-one fragmentation.

Executive Summary

This compound (CAS 64320-89-4) is a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals, including next-generation racetams and glutamate receptor modulators. In mass spectrometry (MS), this compound exhibits distinct behavior driven by the interplay between the rigid lactam ring and the labile primary hydroxyl group.

This guide compares the fragmentation performance of the target compound against two critical alternatives :

  • The Regioisomer: (S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol).

  • The Derivatized Analog: TMS-protected 4-(Hydroxymethyl)pyrrolidin-2-one.

Key Finding: The 4-isomer is distinguished from its 5-isomer counterpart by a suppressed


-cleavage pathway and a dominant dehydration mechanism, making the 

ion a primary diagnostic marker in ESI-MS.

Chemical Profile & Ionization Physics[1]

ParameterData
Formula

Monoisotopic Mass 115.0633 Da
ESI Precursor

EI Molecular Ion

Key Functional Groups

-Lactam (Ring), Primary Alcohol (Pendant)
Ionization Preference
  • Electrospray Ionization (ESI): Highly recommended. The amide nitrogen provides a high proton affinity site, yielding stable

    
     ions.
    
  • Electron Impact (EI): Viable but requires care. The molecular ion (

    
    ) is weak due to rapid fragmentation; derivatization is recommended for GC-MS quantification.
    

Comparative Fragmentation Analysis

Comparison A: Target vs. Regioisomer (5-Hydroxymethyl)

Differentiation between the 4-substituted and 5-substituted isomers is a common analytical challenge in enantioselective synthesis.

Feature(S)-4-(Hydroxymethyl) (Target)(S)-5-(Hydroxymethyl) (Alternative)
Structure Note Side chain is

to Nitrogen.
Side chain is

to Nitrogen.
Dominant Mechanism Dehydration (

Loss)

-Cleavage (Side chain loss)
Diagnostic Ion (ESI) m/z 98 (Base Peak often)m/z 84 (Pyrrolidone ring)
Mechanism Elimination of -OH and ring proton forms a conjugated double bond.Direct cleavage of the C-C bond adjacent to the Nitrogen.

Expert Insight: In the 5-isomer (Pyroglutaminol), the hydroxymethyl group is adjacent to the nitrogen atom. Under ESI conditions, the "proximal effect" allows for facile loss of formaldehyde (


) or the hydroxymethyl radical, often yielding a dominant m/z 84 or 85. In the 4-isomer (Target) , this direct cleavage is electronically disfavored. Instead, the molecule prefers to eliminate water to form 4-methylenepyrrolidin-2-one (m/z 98).
Comparison B: Native vs. TMS-Derivatized (GC-MS Context)

For gas chromatography (GC-MS), analyzing the native compound leads to peak tailing and thermal degradation. Silylation is the standard alternative.

MetricNative (Underivatized) TMS-Derivative (BSTFA treated)
Molecular Ion m/z 115 (Weak/Absent)m/z 259 (Bis-TMS) or 187 (Mono-TMS)
Base Peak m/z 97 (

)
m/z 73 (

)
Sensitivity Low (Polar interactions)High (Improved volatility)
Diagnostic Utility Limited (Fragments resemble generic lactams)High (Specific mass shift +72 Da)

Protocol Recommendation: For quantitative impurity profiling, always use the TMS derivative. The native fragmentation is too generic (mostly small lactam fragments m/z 41, 42) to definitively identify the compound in a complex matrix.

Visualizing the Fragmentation Pathway

The following diagram illustrates the ESI-MS/MS fragmentation pathway for the target compound, highlighting the critical dehydration step that distinguishes it from isomers.

G M_H [M+H]+ m/z 116.07 (Parent Ion) CO_Loss [M+H - CO]+ m/z 88.07 (Lactam Characteristic) M_H->CO_Loss - CO (28 Da) Ring Contraction Imine Unsaturated Lactam (4-methylene-pyrrolidinone) M_H->Imine - H2O (18 Da) E2/E1 Mechanism Dehydration [M+H - H2O]+ m/z 98.06 (Diagnostic Base Peak) RingOpen Ring Opening m/z 55-57 range Dehydration->RingOpen High Energy CID Imine->Dehydration Resonance Stabilization

Figure 1: The primary ESI pathway involves water loss to form the stabilized 4-methylene cation (m/z 98), contrasting with the alpha-cleavage preferred by the 5-isomer.

Experimental Protocols (Self-Validating)

To ensure trustworthy results, follow these self-validating protocols. If the diagnostic ions (m/z 98 for ESI, m/z 187/259 for TMS-GC) are absent, the assay is invalid.

Protocol A: LC-MS/MS Identification (ESI)

Objective: Confirm identity vs. 5-isomer.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into ESI source (Positive Mode).

  • Source Settings:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to preserve parent m/z 116).

  • MS/MS Acquisition:

    • Select Precursor: m/z 116.1.

    • Collision Energy Ramp: 10 -> 30 eV.

  • Validation Criteria:

    • Pass: Observation of dominant fragment m/z 98 at moderate CE (15-20 eV).

    • Fail/Isomer Alert: If m/z 84/85 is the dominant base peak, suspect (S)-5-(Hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol) contamination.

Protocol B: GC-MS Derivatization (EI)

Objective: Quantification and impurity checking.

  • Derivatization: Mix 100 µL sample solution (in dry acetonitrile) with 50 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Crucial: The hydroxyl group is sterically accessible but the amide N requires heat for full bis-silylation).

  • Injection: Split 1:50, Inlet 250°C.

  • Validation Criteria:

    • Look for the Bis-TMS peak (m/z 259) or Mono-TMS (m/z 187) depending on reaction completeness.

    • Confirm m/z 73 (TMS group) is the base peak.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15256327, 4-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Pyrrolidin-2-one Fragmentation Standards. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Kassel, D. B., & Biemann, K. (1990). Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry.[1] Analytical Chemistry, 62(15), 1691-1695. (Foundational mechanism for hydroxy-pyrrolidine differentiation). Retrieved from [Link]

Sources

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